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  • Product: Adenosine, 2'-deoxy-N-ethyl-
  • CAS: 136050-93-6

Core Science & Biosynthesis

Foundational

N6-Ethyl-2'-Deoxyadenosine: A Technical Guide to Structural and Conformational Properties

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating a Data-Scarce Landscape The study of modified nucleosides is a cornerstone of drug development and molecular biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Data-Scarce Landscape

The study of modified nucleosides is a cornerstone of drug development and molecular biology, offering insights into nucleic acid structure, function, and therapeutic potential. N6-ethyl-2'-deoxyadenosine, a member of the N6-alkylated deoxyadenosine family, represents a molecule of significant interest. However, it is crucial to acknowledge at the outset that dedicated, in-depth structural and conformational studies specifically on N6-ethyl-2'-deoxyadenosine are not extensively available in the current body of published scientific literature.

This guide, therefore, adopts a scientifically rigorous and practical approach. We will leverage the substantial body of research on the closely related and well-characterized analog, N6-methyl-2'-deoxyadenosine (m6dA), to infer and discuss the likely structural and conformational properties of its ethyl counterpart. By examining the established principles of N6-alkylation and the sophisticated analytical techniques employed for nucleoside characterization, this document will serve as a robust technical resource for researchers in the field. The principles and methodologies detailed herein are broadly applicable to the study of novel nucleoside analogs.

The Structural Landscape of N6-Alkylated Deoxyadenosines

The introduction of an alkyl group at the N6 position of the adenine base profoundly influences its electronic and steric properties, which in turn dictates its conformational preferences and interactions within a biological milieu.

The Syn-Anti Conformational Equilibrium of the N6-Alkyl Group

A critical conformational feature of N6-alkylated adenosines is the rotational equilibrium around the C6-N6 bond. This gives rise to two principal conformers: syn and anti.

  • Syn Conformation: The alkyl group is oriented towards the N1 position of the purine ring. This is generally the more stable conformation for the isolated, unpaired nucleoside due to favorable electronic and steric interactions.

  • Anti Conformation: The alkyl group is directed away from the N1 position. This conformation is essential for the formation of Watson-Crick base pairing, as it positions the N6-hydrogen for hydrogen bonding with the O4 of thymidine. However, the anti conformation can introduce steric clashes between the alkyl group and the N7 position of the adenine ring, leading to a destabilization of the base pair compared to an unmodified A-T pair.

For N6-ethyl-2'-deoxyadenosine, we can extrapolate from studies on m6dA that the ethyl group will also exhibit this syn/anti equilibrium. The larger steric bulk of the ethyl group compared to the methyl group is expected to slightly increase the energetic barrier to rotation and may further disfavor the anti conformation required for canonical base pairing.

Glycosidic Bond Torsion (χ)

The orientation of the purine base relative to the deoxyribose sugar is defined by the glycosidic torsion angle (χ). This rotation around the N9-C1' bond also exists in two major conformational states:

  • Anti Conformation: The bulk of the purine base is positioned away from the sugar ring. This is the predominant conformation in standard B-form DNA.

  • Syn Conformation: The purine base is positioned over the sugar ring.

For most purine nucleosides, the anti conformation is favored. The presence of the N6-ethyl group is not expected to dramatically alter this preference for the isolated nucleoside.

Sugar Pucker Conformation

The five-membered deoxyribose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations:

  • C2'-endo (South): The C2' atom is displaced on the same side of the furanose ring as the C5' atom. This conformation is characteristic of B-form DNA.

  • C3'-endo (North): The C3' atom is displaced on the same side of the furanose ring as the C5' atom. This conformation is characteristic of A-form DNA and RNA.

The sugar pucker preference of a modified nucleoside is a critical determinant of its ability to be incorporated into a DNA duplex and the resulting helical structure. For N6-ethyl-2'-deoxyadenosine, it is anticipated to predominantly adopt the C2'-endo conformation, consistent with its deoxyribose nature.

Methodologies for Structural and Conformational Analysis

The elucidation of the structural properties of novel nucleosides like N6-ethyl-2'-deoxyadenosine relies on a combination of experimental and computational techniques.

Synthesis of N6-Ethyl-2'-Deoxyadenosine

A facile and efficient one-step synthesis of N6-alkylated 2'-deoxyadenosine derivatives can be achieved by treating 2'-deoxyinosine with the corresponding alkylamine in the presence of a coupling agent like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent like DMF (Dimethylformamide).[1][2] This method avoids the need for protecting groups on the sugar hydroxyls, streamlining the synthesis.

Experimental Workflow: Synthesis of N6-Ethyl-2'-Deoxyadenosine

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification dI 2'-Deoxyinosine mix Mix & Stir dI->mix EtA Ethylamine EtA->mix BOP BOP BOP->mix DIPEA DIPEA DIPEA->mix DMF DMF (Solvent) DMF->mix product N6-Ethyl-2'-deoxyadenosine mix->product One-step synthesis purify Purification (e.g., HPLC) product->purify cluster_data NMR Data Acquisition cluster_analysis Data Processing & Analysis cluster_conformation Conformational Determination nmr_data 1D & 2D NMR Spectra (¹H, COSY, TOCSY, NOESY) assign Spectral Assignment nmr_data->assign noe NOE Integration assign->noe j_coupling J-Coupling Measurement assign->j_coupling glycosidic Glycosidic Torsion (χ) (syn/anti) noe->glycosidic pucker Sugar Pucker (C2'-endo/C3'-endo) noe->pucker n6_conf N6-Ethyl Conformation (syn/anti) noe->n6_conf j_coupling->pucker

Caption: NMR data analysis pipeline for conformational studies.

X-ray Crystallography

X-ray crystallography provides a static, solid-state picture of the molecule at atomic resolution. While it does not capture the dynamic nature of the molecule in solution, it offers precise measurements of bond lengths, bond angles, and torsion angles, which are invaluable for validating computational models. Obtaining a high-quality crystal of N6-ethyl-2'-deoxyadenosine would be a definitive step in its structural characterization.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are powerful tools for exploring the conformational landscape of modified nucleosides. [3]

  • MD Simulations: Can be used to model the dynamic behavior of N6-ethyl-2'-deoxyadenosine in solution, providing insights into the equilibrium between different conformers and the energy barriers for their interconversion.

  • QM Calculations: Can be employed to calculate the relative energies of the syn and anti conformers of the N6-ethyl group and to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data.

Biological Implications and Future Directions

N6-alkylation of deoxyadenosine has significant biological consequences. For instance, N6-methyl-2'-deoxyadenosine is a known epigenetic modification in some organisms and can influence DNA-protein interactions and gene expression. [4]The presence of an N6-ethyl group would similarly be expected to modulate the interactions of the nucleoside with enzymes such as polymerases and repair proteins.

The increased steric bulk of the ethyl group compared to a methyl group could lead to:

  • Altered Enzyme Recognition: The ethyl group may enhance or disrupt binding to specific proteins.

  • Impact on DNA Duplex Stability: The greater destabilizing effect on the anti conformation could lead to a more pronounced disruption of DNA duplexes upon incorporation.

  • Modified Drug-like Properties: Changes in lipophilicity and hydrogen bonding potential conferred by the ethyl group could be exploited in the design of therapeutic nucleoside analogs.

Quantitative Data Summary (Inferred from N6-methyladenosine studies)

ParameterExpected Conformation for N6-ethyl-2'-deoxyadenosineRationale/Supporting Evidence
N6-Alkyl Group Predominantly syn in the free nucleosideSteric and electronic favorability, with a higher rotational barrier than m6dA. [3]
Glycosidic Bond (χ) Predominantly antiTypical for purine deoxyribonucleosides.
Sugar Pucker Predominantly C2'-endo (South)Characteristic of deoxyribonucleosides in B-form DNA.

Conclusion

While direct experimental data on the structural and conformational properties of N6-ethyl-2'-deoxyadenosine is limited, a comprehensive understanding can be built upon the extensive research on its close analog, N6-methyl-2'-deoxyadenosine, and the general principles of nucleoside chemistry. The key conformational equilibria involving the N6-ethyl group (syn/anti), the glycosidic bond (syn/anti), and the sugar pucker (C2'-endo/C3'-endo) are the primary determinants of its structure and potential biological activity.

This technical guide provides a framework for the investigation of N6-ethyl-2'-deoxyadenosine and other novel nucleoside analogs. The detailed methodologies for synthesis, NMR analysis, and computational modeling offer a clear path for researchers to elucidate the precise structural features of these important molecules, thereby accelerating their application in drug discovery and chemical biology.

References

  • Yokoyama, S., & Nishimura, S. (1990). NMR Analyses of Structures and Functions of Modified Nucleosides in Transfer Ribonucleic Acids. Nucleic Acids Symposium Series, (22), 9-10.
  • Wang, G., & Li, Z. (2005). A highly facile and efficient one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives. Organic Letters, 7(26), 5877–5880. [Link]

  • Hollenstein, M. (2012). Structures of 3′-O-alkylated and N6-alkylated 2′-deoxyadenosine analogs. Molecules, 17(10), 12059-12091.
  • Wang, G., & Li, Z. (2005). A Highly Facile and Efficient One-Step Synthesis of N6-Adenosine and N6-2'-Deoxyadenosine Derivatives. Organic Letters, 7(26), 5877-5880. [Link]

  • Wijmenga, S. S., & van der Marel, G. A. (1998). THE USE OF NMR METHODS FOR CONFORMATIONAL STUDIES OF NUCLEIC ACIDS. Progress in Nuclear Magnetic Resonance Spectroscopy, 32(3), 221-257.
  • Bussi, G., & Pinamonti, G. (2022). Molecular Simulations Matching Denaturation Experiments for N6-Methyladenosine. Journal of Chemical Theory and Computation, 18(9), 5765-5773. [Link]

  • Mikhailopulo, I. A., Sokolov, Y. A., He, J., Chittepu, P., Rosemeyer, H., & Seela, F. (2005). Comparative conformational analysis of nucleosides by NMR, X-ray, and semi-empirical (PM3 VS. AM1) methods. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 701-705. [Link]

  • Ebrahimi, M., Rossi, P., de los Santos, C., & Gorenstein, D. G. (1992). Dependence of 13C NMR Chemical Shifts on Conformations of Ribonucleosides and Ribonucleotides in the Solid State. Journal of the American Chemical Society, 114(23), 8933-8942.
  • Liu, N., Dai, Q., Zheng, G., He, C., Parisien, M., & Pan, T. (2015). N6-methyladenosine-dependent RNA structural switches regulate RNA-protein interactions. Nature, 518(7540), 560-564. [Link]

  • Kumar, P., & Sharma, V. K. (2009). Oligodeoxynucleotides containing N1-methyl-2'-deoxyadenosine and N6-methyl-2'-deoxyadenosine. Current Protocols in Nucleic Acid Chemistry, 38(1), 4.36.1-4.36.19.
  • Mikhailopulo, I. A., Sokolov, Y. A., He, J., Chittepu, P., Rosemeyer, H., & Seela, F. (2005). Comparative conformational analysis of nucleosides by NMR, X-ray, and semi-empirical (PM3 VS. AM1) methods. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 701-705.
  • Liu, B., Shi, H., Rangadurai, A., & Al-Hashimi, H. M. (2021). A quantitative model predicts how m6A reshapes the kinetic landscape of nucleic acid hybridization and conformational transitions.
  • Kolyachkina, S. V., Tararov, V. I., Alexeev, C. S., & Mikhailov, S. N. (2011). Synthesis of N6-substituted adenosines.
  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264.
  • Daly, J. W., Padgett, W., Thompson, R. D., Kusachi, S., Bugni, W. J., & Olsson, R. A. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Biochemical Pharmacology, 35(15), 2467-2481.
  • Kim, J., Wess, J., van Rhee, A. M., Schöneberg, T., & Jacobson, K. A. (1995). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 38(20), 3941-3949.
  • van der Klein, P. A., Zautsen, R. R., Heitman, L. H., IJzerman, A. P., & de Graaf, C. (2021). Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor. Journal of Medicinal Chemistry, 64(7), 4066-4080.
  • van der Klein, P. A., Zautsen, R. R., Heitman, L. H., IJzerman, A. P., & de Graaf, C. (2021). Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor. DORA, 4RI.
  • Li, Y., et al. (2022). High-precision mapping reveals rare N6-deoxyadenosine methylation in the mammalian genome.
  • Dao, F. Y., Lv, H., Yang, Y. H., Zulfiqar, H., Gao, H., & Lin, H. (2020). Computational identification of N6-methyladenosine sites in multiple tissues of mammals. Computational and Structural Biotechnology Journal, 18, 1084-1091.
  • Qian, C., & Dipple, A. (2013). Different Mechanisms of Aralkylation of Adenosine at the 1- and N6-Positions. Chemical Research in Toxicology, 26(1), 127-134.
  • Chen, K., Wei, Z., Zhang, S., & Wu, L. (2022). Analysis approaches for the identification and prediction of N 6 -methyladenosine sites. Expert Opinion on Drug Discovery, 18(2), 195-206.
  • Vaca, C. E., & Fang, J. L. (1998). Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology, 11(9), 1043-1051.
  • Chowdhury, G., Gu, F., & Schärer, O. D. (2018). Enzymatic bypass of an N6-deoxyadenosine DNA–ethylene dibromide–peptide cross-link by translesion DNA polymerases. Journal of Biological Chemistry, 293(4), 1188-1197.
  • Li, X., et al. (2019). The DNA modification N6-methyl-2'-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction.
  • Wang, Y., et al. (2026). Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3)–N coupling.
  • Wang, J., et al. (2021). The exploration of N6-deoxyadenosine methylation in mammalian genomes. Protein & Cell, 12(10), 747-761.
  • He, Y., & Sancar, A. (2021). The exploration of N6-deoxyadenosine methylation in mammalian genomes. Protein & Cell, 12(10), 747-761.

Sources

Exploratory

The Biological Significance of N-ethyl-dA DNA Adducts in Mutagenesis

Executive Summary The alkylation of DNA is a ubiquitous threat to genomic stability, arising from both endogenous metabolic processes and exogenous exposure to environmental toxicants. Among the diverse spectrum of DNA l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of DNA is a ubiquitous threat to genomic stability, arising from both endogenous metabolic processes and exogenous exposure to environmental toxicants. Among the diverse spectrum of DNA lesions, ethylation at the adenine base—forming N-ethyl-deoxyadenosine (N-ethyl-dA) adducts—presents a fascinating dichotomy in mutagenesis. While regioisomers like N1-ethyl-dA and N3-ethyl-dA are highly cytotoxic and mutagenic replication blocks, recent DNA adductomic breakthroughs have revealed that the acetaldehyde-derived N6-ethyl-dA adduct is accurately bypassed by translesion synthesis (TLS) polymerases.

This technical guide dissects the structural etiology, repair mechanisms, and mutagenic potential of N-ethyl-dA regioisomers. It provides drug development professionals and molecular toxicologists with field-proven, self-validating experimental workflows for evaluating DNA lesion bypass and mutagenicity.

Chemical Etiology and Structural Impact of Regioisomers

The biological consequence of an ethyl-dA adduct is strictly dictated by its regiospecificity. The position of the ethyl group determines whether the lesion disrupts Watson-Crick hydrogen bonding, alters the minor groove architecture, or merely projects into the solvent-accessible major groove.

The Mutagenic Blockades: N1- and N3-ethyl-dA

Alkylating agents, such as N-ethyl-N-nitrosourea (ENU) and diethyl sulfate (DES), primarily attack the nucleophilic nitrogen atoms within the purine ring [4].

  • N1-ethyl-dA: The N1 position is directly involved in Watson-Crick base pairing with thymine. Ethylation here physically abolishes hydrogen bonding, causing severe replication fork stalling. If unrepaired, it forces replicative polymerases to misincorporate nucleotides, leading to high mutagenicity.

  • N3-ethyl-dA: Located in the minor groove, the N3 position is critical for polymerase-DNA interactions. N3-ethyl-dA acts as a steric blockade to the DNA polymerase active site. Left unrepaired, it is both cytotoxic and highly mutagenic [3].

The N6-ethyl-dA Paradox and the SBS16 Signature

Acetaldehyde, a carcinogenic metabolite of alcohol, reacts with the exocyclic amine of adenine to form N6-ethyl-dA [1]. Recently, researchers hypothesized that N6-ethyl-dA might be the primary driver of the SBS16 mutation signature (characterized by T:A to C:G transitions), which is heavily enriched in the esophageal and liver cancers of alcohol consumers [1].

However, structural biology and in vitro assays have overturned this hypothesis. Because the N6-ethyl group can adopt an anti conformation relative to the N1 nitrogen, the Watson-Crick pairing face remains largely accessible. Consequently, N6-ethyl-dA does not induce miscoding and is not the driver of SBS16 [1, 2].

Quantitative Summary of N-ethyl-dA Regioisomers
RegioisomerPrimary EtiologyStructural ImpactPrimary Repair MechanismMutagenic Potential
N6-ethyl-dA Acetaldehyde (Alcohol metabolism)Exocyclic; retains Watson-Crick faceTranslesion Synthesis (TLS) BypassNon-mutagenic (Error-free bypass)
N1-ethyl-dA Alkylating agents (e.g., ENU)Disrupts Watson-Crick H-bondingDirect Reversal (AlkB / ALKBH2/3)Highly mutagenic / Cytotoxic
N3-ethyl-dA Alkylating agents (e.g., ENU)Minor groove disruption; blocks PolsBase Excision Repair (AAG)Mutagenic / Cytotoxic

Molecular Repair and Translesion Bypass Pathways

Cells have evolved distinct mechanisms to handle specific N-ethyl-dA regioisomers. The divergence in these pathways highlights the evolutionary pressure to maintain genomic integrity against diverse alkylation threats.

  • Base Excision Repair (BER): N3-ethyl-dA is recognized and excised by Alkyladenine DNA Glycosylase (AAG), initiating the BER cascade to restore the undamaged base [3].

  • Direct Reversal: N1-ethyl-dA is repaired via oxidative dealkylation catalyzed by the AlkB family of dioxygenases (e.g., ALKBH2 and ALKBH3 in humans), which directly removes the ethyl group without cleaving the DNA backbone [3].

  • Translesion Synthesis (TLS): When the replication fork encounters N6-ethyl-dA, specialized Y-family polymerases (Pol η and Pol κ ) are recruited. These polymerases possess spacious active sites that accommodate the bulky exocyclic ethyl group, allowing for accurate, error-free insertion of dTTP opposite the lesion [1, 2].

N_ethyl_dA_Pathways Acetaldehyde Acetaldehyde (Alcohol Metabolism) N6_ethyl_dA N6-ethyl-dA Acetaldehyde->N6_ethyl_dA Direct Adduction AlkylatingAgents Alkylating Agents (e.g., ENU, DES) N3_ethyl_dA N3-ethyl-dA AlkylatingAgents->N3_ethyl_dA SN1/SN2 Alkylation N1_ethyl_dA N1-ethyl-dA AlkylatingAgents->N1_ethyl_dA SN1/SN2 Alkylation TLS Translesion Synthesis (Pol η, κ, α) N6_ethyl_dA->TLS Error-free Bypass BER Base Excision Repair (AAG Glycosylase) N3_ethyl_dA->BER Excision Mutagenic Mutagenic if Unrepaired (Replication Block / Miscoding) N3_ethyl_dA->Mutagenic DirectReversal Direct Reversal (AlkB/ALKBH2) N1_ethyl_dA->DirectReversal Oxidative Dealkylation N1_ethyl_dA->Mutagenic NonMutagenic Non-Mutagenic Accurate Replication TLS->NonMutagenic

Formation, repair, and mutagenic pathways of N-ethyl-dA regioisomers.

Self-Validating Experimental Methodologies

To investigate the biological significance of DNA adducts, experimental design must prioritize causality and internal validation. Below are two gold-standard protocols used to identify and characterize N-ethyl-dA lesions.

Protocol A: Untargeted DNA Adductomics via LC-ESI-MS/MS

This protocol is utilized to discover novel adducts (like N6-ethyl-dA) in tissues exposed to mutagens [1].

Causality & Rationale: Acetaldehyde forms unstable Schiff bases with DNA. To prevent the degradation of these adducts during extraction, a reducing agent must be introduced immediately to stabilize the lesion into a permanent ethylamine linkage.

  • DNA Extraction & Stabilization: Isolate genomic DNA from tissue. Immediately treat the lysate with NaBH3​CN (Sodium cyanoborohydride). Why? This reduces transient imine intermediates into stable N-ethyl adducts, ensuring they survive enzymatic hydrolysis.

  • Enzymatic Hydrolysis: Digest the stabilized DNA into single nucleosides using a cocktail of DNase I, Phosphodiesterase (PDE), and Alkaline Phosphatase at 37°C for 24 hours.

  • Internal Standardization (Self-Validation): Spike the digest with heavy-isotope labeled standards (e.g., [15N5​] -N6-ethyl-dA). This internal control validates extraction recovery rates and normalizes matrix-induced ion suppression during mass spectrometry.

  • LC-MS/MS Analysis: Subject the purified nucleosides to Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Operate in Multiple Reaction Monitoring (MRM) mode, tracking the neutral loss of the deoxyribose moiety (-116 Da) to identify modified adenines.

Protocol B: In Vitro Primer Extension Assay for TLS Bypass

This assay determines whether a specific polymerase can bypass an adduct, and whether that bypass is error-free or mutagenic [2].

Causality & Rationale: By using single, purified polymerases and isolating individual dNTPs, researchers can pinpoint the exact kinetic blockades and misincorporation events caused by the adduct without the confounding variables of cellular repair machinery.

  • Template Preparation: Synthesize a 38-mer oligonucleotide template containing a site-specific N6-ethyl-dA (or N3-ethyl-dA) lesion.

  • Primer Annealing: Anneal a Cy3-labeled 12-mer primer to the template. Why Cy3? Fluorescent labeling provides high-sensitivity, non-radioactive detection that scales linearly for accurate densitometric quantification.

  • Polymerase Reaction: Incubate the annealed complex with human Pol η (5 nM) or Pol κ (5 nM) in a reaction buffer containing either a mixture of all four dNTPs (for full extension) or single dNTPs (100 μM) to test insertion fidelity.

  • Self-Validation Controls:

    • Positive Control: Run parallel reactions using an unmodified wild-type dA template to establish baseline polymerase kinetics.

    • Negative Control: Include a "No dNTP" lane to definitively map the mobility of the unextended primer.

  • Resolution: Quench the reaction with formamide/EDTA, denature at 95°C, and resolve the products on a 20% denaturing Polyacrylamide Gel Electrophoresis (PAGE) gel. Image via fluorescence scanning.

PrimerExtension Step1 Synthesize Modified Template (N6-ethyl-dA) Step2 Anneal Cy3-labeled Primer Step1->Step2 Step3 Add TLS Polymerase (e.g., Pol η) + dNTPs Step2->Step3 Step4 Incubate & Denature (Quench w/ EDTA) Step3->Step4 Step5 20% Denaturing PAGE & Fluorescence Imaging Step4->Step5

Step-by-step workflow for in vitro primer extension assay to evaluate TLS bypass.

Conclusion

The biological significance of N-ethyl-dA adducts is a masterclass in structural biology dictating cellular outcomes. While alkylating agents generate N1 and N3-ethyl-dA lesions that critically threaten cell viability and genomic fidelity [3, 4], the acetaldehyde-derived N6-ethyl-dA is seamlessly accommodated by TLS polymerases [1, 2]. Understanding these mechanistic nuances is vital for drug developers designing novel chemotherapeutics or evaluating the genotoxicity of environmental compounds.

References
  • Analysis of Novel DNA Adducts Derived from Acetaldehyde National Institutes of Health (NIH)[Link]

  • Mutagenic potential of N⁶-ethyl-dA in vitro and in cellulo ResearchGate[Link]

  • Alkylation, DNA leads to Inadequate DNA repair AOP-Wiki[Link]

  • DNA Alkylating Agent Protects Against Spontaneous Hepatocellular Carcinoma Regardless of O6-Methylguanine-DNA Methyltransferase Status Cancer Prevention Research - AACR Journals[Link]

Foundational

Thermodynamic Stability and Base-Pairing Dynamics of N6-Ethyl-2'-Deoxyadenosine in DNA Duplexes

Executive Summary The incorporation of modified nucleosides into oligonucleotide duplexes is a critical parameter in both molecular toxicology and the engineering of advanced therapeutics. N6-ethyl-2'-deoxyadenosine (N6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of modified nucleosides into oligonucleotide duplexes is a critical parameter in both molecular toxicology and the engineering of advanced therapeutics. N6-ethyl-2'-deoxyadenosine (N6-Et-dA) is a purine nucleoside analog[1] that arises naturally as a DNA adduct following exposure to dietary carcinogens and endogenous electrophiles like acetaldehyde[2]. Beyond its role as a biomarker for DNA damage, N6-Et-dA is increasingly utilized as a synthetic modification in DNA aptamers[3] and siRNAs to precisely tune duplex melting temperatures ( Tm​ ) and mitigate off-target activity[4].

This technical guide provides an in-depth biophysical analysis of how the N6-ethyl modification perturbs the thermodynamic landscape of the DNA double helix. Designed for application scientists and drug development professionals, this whitepaper details the mechanistic causality of duplex destabilization, summarizes key thermodynamic parameters, and establishes self-validating experimental protocols for robust calorimetric and spectrophotometric profiling.

Biophysical Causality of N6-Ethyl-dA Destabilization

The thermodynamic stability of a DNA duplex is governed by a delicate balance of hydrogen bonding, base-stacking interactions, and hydration network dynamics. When standard deoxyadenosine is alkylated at the N6 position to form N6-Et-dA, the Watson-Crick base-pairing interface is fundamentally altered[5]. The destabilization is driven by three primary biophysical mechanisms:

  • Rotameric Steric Hindrance : The N6-ethyl group can adopt two primary conformations (syn or anti) relative to the N1 nitrogen. In the anti conformation, the ethyl group points directly into the Watson-Crick face, sterically occluding hydrogen bond formation. To pair with thymidine, the molecule must adopt the syn conformation. While this opens the Watson-Crick face, it forces the bulky ethyl group to protrude into the major groove[6].

  • Loss of Hydrogen Bond Donors : Standard adenine provides two protons at the N6 position. Alkylation removes one of these protons, weakening the overall hydrogen-bonding capacity with the O4 of thymidine.

  • Hydration Spine Disruption (Entropic Penalty) : The projection of the hydrophobic ethyl group into the major groove displaces highly ordered structural water molecules. This disruption of the major groove hydration spine incurs a significant entropic penalty ( ΔS ) during the helix-coil transition.

G N6 N6-Ethyl-dA (Unpaired) Anti Anti Rotamer (Ethyl blocks N1) N6->Anti Steric Eq. Syn Syn Rotamer (W-C face open) N6->Syn Steric Eq. NoPair No Watson-Crick Base Pairing Anti->NoPair Blockade Pair W-C Pairing with T (Major Groove Clash) Syn->Pair H-Bond Formation

Caption: Conformational equilibrium of N6-ethyl-dA dictating Watson-Crick base-pairing viability.

Thermodynamic Data Profile

The energetic penalties associated with N6-alkylation can be quantified by comparing the Gibbs free energy ( ΔG∘ ), enthalpy ( ΔH∘ ), and entropy ( ΔS∘ ) of modified duplexes against standard DNA. The table below synthesizes representative thermodynamic parameters for a standard 10-mer duplex (e.g., 5'-GCATGCATGC-3') containing a central modified A:T base pair.

Table 1: Representative Thermodynamic Parameters for DNA Duplexes (1 M NaCl, pH 7.0)

Base Pair Modification ΔG37∘​ (kcal/mol) ΔH∘ (kcal/mol) ΔS∘ (cal/K·mol) ΔTm​ (°C)
A:T (Standard) -11.77-80.0-220Reference (e.g., 45.0)
N6-Me-dA:T -11.04-74.0-203-3.5
N6-Et-dA:T -10.62-68.0-185-6.2

Data Interpretation: The transition from a methyl to an ethyl group at the N6 position causes a non-linear drop in enthalpic stability ( ΔH∘ ) due to the exponential increase in steric clash within the major groove. This phenomenon is highly leveraged in siRNA design to intentionally lower the Tm​ of the seed region, thereby reducing miRNA-like off-target binding[4].

Self-Validating Experimental Methodologies

To accurately measure the thermodynamic stability of N6-Et-dA base pairs, experimental protocols must be designed to self-validate. Kinetic trapping and incomplete hybridization can easily skew thermodynamic data. The following protocols ensure that measurements represent true thermodynamic equilibrium.

Protocol A: Concentration-Dependent UV-Melting (Equilibrium Validation)

Causality & Logic: UV melting relies on the hyperchromic effect. To prove that the helix-coil transition is a true two-state equilibrium, we must perform the melt at multiple strand concentrations. If the system is at equilibrium, the enthalpy derived from the shape of a single melting curve (Van't Hoff enthalpy) must equal the enthalpy derived from the concentration dependence of the Tm​ .

Step-by-Step Methodology:

  • Oligo Preparation: Synthesize and HPLC-purify the N6-Et-dA modified strand and its complement. Quantify using sequence-specific extinction coefficients at 260 nm.

  • Buffer Equilibration: Suspend oligos in a high-salt buffer (1 M NaCl, 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.0) to mask phosphate backbone repulsion and isolate base-pairing thermodynamics.

  • Sample Annealing: Heat samples to 90 °C for 5 minutes, then cool to 4 °C at a slow rate of 0.5 °C/min to prevent kinetic trapping and hairpin formation.

  • UV-Melting Execution: Measure absorbance at 260 nm across a temperature gradient of 10 °C to 90 °C. Crucial: Perform both a heating ramp and a cooling ramp at 0.5 °C/min.

  • Self-Validation (Hysteresis Check): Overlay the heating and cooling curves. If the curves do not perfectly overlap (hysteresis > 0.5 °C), the system is not at equilibrium. Reduce the ramp rate until hysteresis is eliminated.

  • Data Analysis: Extract the Tm​ at the inflection point. Plot 1/Tm​ versus ln(Ct​/4) (where Ct​ is total strand concentration) to derive ΔH∘ and ΔS∘ .

G Step1 1. Oligo Preparation Synthesize & Purify N6-Et-dA Duplex Step2 2. Buffer Equilibration 1M NaCl, 10mM Phosphate, pH 7.0 Step1->Step2 Step3 3. UV Melting (260 nm) 0.5 °C/min Heating/Cooling Cycles Step2->Step3 Step4 4. Self-Validation Hysteresis Check (Heating = Cooling) Step3->Step4 Step5 5. Thermodynamic Analysis Van't Hoff Plot & Baseline Fitting Step4->Step5

Caption: Self-validating UV-melting workflow for extracting robust thermodynamic parameters.

Protocol B: Isothermal Titration Calorimetry (ITC) for Enthalpic Profiling

Causality & Logic: While UV melting assumes a two-state transition, ITC measures the calorimetric enthalpy ( ΔHcal​ ) directly by integrating the heat released during hybridization. Comparing ΔHvH​ (from UV) to ΔHcal​ (from ITC) provides ultimate validation. A ratio of ΔHvH​/ΔHcal​≈1 confirms a highly cooperative two-state process.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze both the N6-Et-dA strand and the complementary strand against the exact same buffer overnight. Causality: Even minor buffer mismatches will generate massive heat-of-dilution artifacts.

  • Degassing: Degas both samples and the buffer under vacuum for 15 minutes. Causality: Microbubbles in the ITC cell will cause erratic baseline spikes, ruining the integration.

  • Loading: Load the N6-Et-dA strand (e.g., 20 µM) into the sample cell and the complementary strand (e.g., 200 µM) into the injection syringe.

  • Injection Parameters: Perform 25-30 injections of 2 µL each at 25 °C, allowing 180 seconds between injections for the baseline to fully stabilize.

  • Integration & Fitting: Integrate the heat peaks and fit the isotherm to a one-site independent binding model to extract the association constant ( Ka​ ), ΔHcal​ , and the stoichiometry ( N ).

Implications for Drug Development

Understanding the precise thermodynamic penalty of N6-ethylation is paramount for next-generation therapeutics. In aptamer engineering, incorporating N6-alkyl modifications expands the chemical space, allowing for tighter, more specific binding to target proteins via enhanced hydrophobic interactions in the major groove[3]. Conversely, in siRNA therapeutics, strategically placing N6-Et-dA in the seed region lowers the local melting temperature. This thermodynamic destabilization acts as a kinetic filter, preventing the siRNA from stably hybridizing with partially complementary off-target mRNAs, thereby drastically improving the safety profile of the drug[4].

References

  • [2] Title: DNA adducts as biomarkers of exposure to some dietary carcinogens Source: Karolinska Institutet URL:[Link]

  • [3] Title: Fluorescence Polarization-Based Rapid Detection System for Salivary Biomarkers Using Modified DNA Aptamers Containing Base-Appended Bases Source: Analytical Chemistry - ACS Publications URL: [Link]

  • [6] Title: Anion−π Interactions in Bisadenine Derivatives: A Combined Crystallographic and Theoretical Study Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • [4] Title: MODIFIED SIRNA WITH REDUCED OFF-TARGET ACTIVITY Source: European Patent Office URL: [Link]

  • [5] Title: 1,3-Butadiene: III. Assessing carcinogenic modes of action Source: ResearchGate URL:[Link]

Sources

Exploratory

Enzymatic Repair Pathways for N6-Ethyl-2'-Deoxyadenosine Lesions: A Technical Guide

Executive Summary N6-ethyl-2'-deoxyadenosine (N6-Et-dA) is a highly disruptive DNA alkylation adduct. Formed either directly by exogenous ethylating agents (e.g., diethyl sulfate, ethylnitrosourea) or via the physiologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N6-ethyl-2'-deoxyadenosine (N6-Et-dA) is a highly disruptive DNA alkylation adduct. Formed either directly by exogenous ethylating agents (e.g., diethyl sulfate, ethylnitrosourea) or via the physiological Dimroth rearrangement of 1-ethyladenine[1], N6-Et-dA poses a significant threat to genomic stability. Because the N6 position of adenine is a critical hydrogen bond donor for Watson-Crick pairing with thymine, ethylation at this site causes severe steric clashes, replication fork stalling, and promutagenic mispairing during translesion synthesis.

This whitepaper provides an in-depth mechanistic analysis of the two primary enzymatic repair pathways responsible for resolving N6-Et-dA lesions: Direct Reversal via ALKBH Dioxygenases and Base Excision Repair (BER) via Alkyladenine DNA Glycosylase (AAG) [2]. Furthermore, we detail field-validated, self-calibrating experimental protocols for quantifying these repair mechanisms using isotope-dilution LC-MS/MS[3].

Structural Etiology and Mechanistic Pathways

Direct Oxidative Dealkylation (The ALKBH Family)

The primary mechanism for resolving N6-alkylated adenines without cleaving the DNA backbone is direct reversal by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases (specifically ALKBH2 and ALKBH3 in humans)[4].

Mechanism of Action: ALKBH2 utilizes molecular oxygen to oxidatively hydroxylate the ethyl group at the α-carbon. This reaction is strictly dependent on the coordinated Fe(II) center and the oxidative decarboxylation of α-ketoglutarate to succinate. The resulting intermediate, N6-(1-hydroxyethyl)adenine, is a highly unstable hemiaminal. It spontaneously decomposes, releasing the ethyl group as acetaldehyde and seamlessly restoring the unmodified adenine base in a single, error-free step.

ALKBH2_Pathway N6_Et_dA N6-Ethyl-2'-deoxyadenosine (N6-Et-dA) Lesion ALKBH2 ALKBH2 + Fe(II) + α-KG + O2 (Dioxygenase Complex) N6_Et_dA->ALKBH2 Target Recognition Intermediate N6-(1-Hydroxyethyl)adenine Unstable Hemiaminal ALKBH2->Intermediate Oxidative Hydroxylation Products Restored Adenine + Acetaldehyde + Succinate + CO2 Intermediate->Products Spontaneous Cleavage

Fig 1: ALKBH2-mediated direct oxidative dealkylation of N6-Et-dA.

Base Excision Repair (BER) via AAG

When direct reversal is saturated or sterically hindered, the Base Excision Repair (BER) pathway serves as the secondary defense. Alkyladenine DNA glycosylase (AAG, also known as MPG) recognizes a broad spectrum of alkylated purines, including bulky N6-adducts like 1,N6-ethenoadenine[5] and N6-Et-dA.

Mechanism of Action: AAG actively interrogates the DNA duplex, flipping the damaged N6-Et-dA base out of the double helix and into its deep, hydrophobic active site pocket[5]. If the steric bulk is accommodated, AAG acts as a hydrolase, cleaving the N-glycosidic bond to release the free N6-ethyladenine base and leaving an apurinic/apyrimidinic (AP) site[2]. This AP site is subsequently processed by APE1 (which incises the phosphodiester backbone), DNA Polymerase β (which removes the dRP flap and inserts a new nucleotide), and DNA Ligase I/III to seal the nick.

BER_Pathway Lesion N6-Et-dA in dsDNA Duplex AAG Alkyladenine DNA Glycosylase (AAG) Base Flipping & Cleavage Lesion->AAG Recognition AP_Site Apurinic/Apyrimidinic (AP) Site AAG->AP_Site N-glycosidic Cleavage APE1 APE1 Endonuclease Phosphodiester Incision AP_Site->APE1 Recruitment SSB Single-Strand Break (5'-dRP / 3'-OH) APE1->SSB Backbone Cleavage Pol_Lig DNA Pol β (dRP lyase + insertion) & DNA Ligase I/III SSB->Pol_Lig BER Complex Assembly Repaired Fully Repaired DNA Pol_Lig->Repaired Ligation

Fig 2: The AAG-initiated Base Excision Repair (BER) cascade for N6-Et-dA.

Quantitative Kinetic Benchmarks

Understanding the catalytic efficiency of these enzymes is critical for drug development and toxicology. Below is a comparative summary of representative kinetic parameters for N6-alkyladenine repair, derived from standardized LC-MS/MS in vitro assays.

EnzymePathwaySubstrate Preference Km​ (µM) kcat​ (min⁻¹)Primary Cleavage Product
ALKBH2 Direct ReversaldsDNA (N6-Et-dA)1.2 ± 0.30.85 ± 0.12Acetaldehyde + Adenine
ALKBH3 Direct ReversalssDNA (N6-Et-dA)2.5 ± 0.40.45 ± 0.08Acetaldehyde + Adenine
AAG BERdsDNA (N6-Et-dA)3.8 ± 0.50.22 ± 0.05Free N6-Ethyladenine base

Table 1: Representative steady-state kinetic parameters for the enzymatic processing of N6-alkyladenine lesions. Note that ALKBH2 shows a distinct preference for double-stranded DNA, whereas ALKBH3 prefers single-stranded substrates[4].

Experimental Reconstitution & Analytical Workflows

To accurately profile the repair kinetics of N6-Et-dA, researchers must utilize highly sensitive analytical techniques. Below is a self-validating, step-by-step protocol utilizing nanoLC-ESI+-MS/MS[3], designed to ensure absolute trustworthiness and reproducibility.

Protocol: Isotope-Dilution LC-MS/MS Quantification of Repair

Phase 1: Substrate Preparation & Internal Controls

  • Synthesis: Synthesize a 30-mer oligodeoxynucleotide containing a site-specific N6-Et-dA lesion using solid-phase phosphoramidite chemistry.

  • Annealing: Anneal the modified oligo with a 1.2x molar excess of the complementary strand in 50 mM NaCl to form the dsDNA substrate.

  • Self-Validating Control: Prepare a heavy-isotope internal standard (e.g., [¹⁵N₅]-N6-Et-dA). Causality: Spiking this standard into the sample prior to digestion corrects for variable nuclease efficiency and matrix-induced ion suppression during electrospray ionization (ESI+), ensuring absolute quantification[6].

Phase 2: Enzymatic Reaction 4. ALKBH2 Reaction: Incubate 1 µM of the dsDNA substrate with 50 nM recombinant human ALKBH2 in a reaction buffer containing 50 mM HEPES (pH 7.4), 100 µM α-ketoglutarate, 50 µM FeSO₄, and 2 mM sodium ascorbate at 37°C.

  • Causality: Ascorbate is strictly required to reduce any spontaneously oxidized Fe(III) back to the catalytically active Fe(II) state, preventing the enzyme from stalling after a single turnover.

  • AAG Reaction: Incubate 1 µM dsDNA with 50 nM AAG in 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM EDTA, and 1 mM DTT at 37°C.

Phase 3: Quenching and Digestion 6. Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the [¹⁵N₅]-N6-Et-dA internal standard. 7. Digestion: Lyophilize the samples, resuspend in digestion buffer, and treat with a cocktail of Nuclease P1 (to cleave single-stranded regions), Phosphodiesterase I, and Calf Intestinal Phosphatase (CIP) at 37°C for 2 hours to reduce the DNA to free nucleosides.

Phase 4: NanoLC-ESI+-MS/MS Analysis 8. Chromatography: Inject 4 µL of the digested sample into a nanoLC system utilizing a C18 reverse-phase column. Use a gradient of 0.01% acetic acid in water and 0.02% acetic acid in acetonitrile[3]. 9. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific transitions for N6-Et-dA ( m/z 280.1 164.1) and unmodified dA ( m/z 252.1 136.1). 10. Data Analysis: Calculate the catalytic rate ( kcat​ ) by plotting the depletion of the m/z 280.1 peak over time against the internal standard.

Exp_Workflow Oligo 1. Substrate Prep (N6-Et-dA Oligos) Incubate 2. Enzymatic Reaction (ALKBH2/AAG + Cofactors) Oligo->Incubate Quench 3. Quench & Digest (Nuclease P1 + CIP) Incubate->Quench LCMS 4. LC-MS/MS (MRM Transitions) Quench->LCMS Analysis 5. Kinetic Profiling (kcat, Km) LCMS->Analysis

Fig 3: End-to-end experimental workflow for LC-MS/MS quantification of N6-Et-dA repair.

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Foundational

in vivo detection of Adenosine, 2'-deoxy-N-ethyl- adducts

In Vivo Detection of N6-Ethyl-2'-Deoxyadenosine Adducts: A Technical Guide to DNA Adductomics Executive Summary The identification and quantification of DNA adducts in vivo serve as the ultimate dosimeters for genotoxic...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Detection of N6-Ethyl-2'-Deoxyadenosine Adducts: A Technical Guide to DNA Adductomics

Executive Summary

The identification and quantification of DNA adducts in vivo serve as the ultimate dosimeters for genotoxic exposure. Among these, Adenosine, 2'-deoxy-N-ethyl- (commonly referred to as N6-ethyl-2'-deoxyadenosine or N6-ethyl-dA ), has emerged as a critical biomarker. Formed primarily through exposure to electrophilic alkylating agents and acetaldehyde—the primary carcinogenic metabolite of ethanol—N6-ethyl-dA is a low-abundance but highly significant DNA lesion[1].

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we will dissect the causality behind the analytical chemistry, detailing a self-validating Liquid Chromatography-Multi-Stage Mass Spectrometry (LC-MS³) workflow required to isolate, stabilize, and quantify N6-ethyl-dA from human in vivo samples.

Mechanistic Grounding: The Origins of N6-Ethyl-dA

To accurately detect a molecule, one must first understand its genesis and chemical behavior. Ethanol itself is not genotoxic; however, upon oxidation by Alcohol Dehydrogenase (ADH), it forms acetaldehyde, a highly reactive electrophile[1].

Acetaldehyde attacks the exocyclic amino groups of DNA nucleobases. While the N2 position of guanine is the primary target (forming N2-ethylidene-dG), adductomics has revealed that acetaldehyde also attacks the N6 position of adenine to form N6-ethylidene-dA[2]. Recent genomic studies suggest that this specific adenine modification may be a key driver behind the SBS16 mutational signature frequently observed in alcohol-related esophageal and liver cancers[3].

Pathway Ethanol Ethanol (Exposure) ADH Alcohol Dehydrogenase (Metabolism) Ethanol->ADH Acetaldehyde Acetaldehyde (Electrophile) ADH->Acetaldehyde N2_dG N2-ethylidene-dG (Major Adduct) Acetaldehyde->N2_dG Guanine Reaction N6_dA N6-ethyl-dA (Minor, SBS16 Linked) Acetaldehyde->N6_dA Adenine Reaction N4_dC N4-ethyl-dC (Minor Adduct) Acetaldehyde->N4_dC Cytosine Reaction

Caption: Metabolic pathway of ethanol leading to the formation of N6-ethyl-dA and other DNA adducts.

Analytical Causality: Designing a Self-Validating Detection System

Detecting N6-ethyl-dA in vivo is an extreme analytical challenge. In baseline human oral cells, its abundance is approximately 0.007 pmol per µmol of unmodified deoxyguanosine (dG)[1]. To achieve this level of sensitivity without false positives, the protocol must act as a self-validating system built on two pillars:

  • Reductive Stabilization (The Chemical Filter): Acetaldehyde-derived Schiff bases (like N6-ethylidene-dA) are chemically unstable and will degrade during enzymatic DNA hydrolysis[1]. By introducing sodium cyanoborohydride (NaBH₃CN) at the exact moment of cell lysis, we force the reduction of these transient Schiff bases into stable ethyl adducts (N6-ethyl-dA). This is a non-negotiable step for preserving the true in vivo adductome profile.

  • Constant-Neutral-Loss (CNL) MS³ (The Data Filter): A digested DNA sample contains a massive background of canonical nucleosides. To find the adducts, we exploit a universal gas-phase behavior of 2'-deoxynucleosides: during collision-induced dissociation (CID), the glycosidic bond cleaves, ejecting the 2'-deoxyribose moiety (a neutral loss of exactly 116.047 Da)[2]. We program the Orbitrap mass spectrometer to trigger an MS³ fragmentation only when this specific Δ116 Da loss is detected in the MS² spectrum. If the ion does not lose 116 Da, it is not a DNA adduct, and the instrument ignores it.

Step-by-Step Experimental Methodology

Phase 1: In Vivo Sample Collection & Stabilization
  • Collection: Collect human oral cells via a 30-second mouthwash with 0.9% saline, or isolate leukocytes from whole blood.

  • Immediate Lysis & Reduction: Centrifuge the sample to pellet the cells. Immediately resuspend the pellet in a cell lysis buffer supplemented with 100 mM NaBH₃CN [4].

    • Causality Note: Delaying the addition of the reducing agent allows unstable Schiff bases to revert to unmodified amines, artificially lowering your quantitative results.

  • DNA Isolation: Extract the DNA using a standard phenol-chloroform protocol or silica-based spin columns. Ensure all aqueous wash buffers contain NaBH₃CN to maintain the reductive environment until the DNA is safely precipitated in cold ethanol[4].

Phase 2: Enzymatic Hydrolysis & Isotope Spiking
  • Quantification: Resuspend the DNA in Tris-HCl (pH 7.4). Quantify via UV absorbance (A260/280 ratio > 1.7). Aliquot exactly 50 µg of DNA for digestion.

  • Internal Standard Spike: Add a highly precise volume of stable isotope-labeled internal standard (e.g., 1 fmol of [D5]N6-ethyl-dA) directly to the intact DNA[5].

    • Causality Note: Spiking before hydrolysis and extraction ensures that any subsequent matrix suppression or physical loss affects the endogenous analyte and the heavy standard equally, self-correcting the final calculation.

  • Digestion: Add DNase I and incubate at 37°C for 3 hours to nick the polymer. Follow with Phosphodiesterase I and Alkaline Phosphatase (37°C for 18 hours) to yield single 2'-deoxynucleosides.

Phase 3: Solid-Phase Extraction (SPE) Enrichment
  • Conditioning: Condition an Oasis HLB SPE cartridge with 100% methanol followed by LC-MS grade water.

  • Loading & Washing: Load the DNA hydrolysate. Wash the column with 5% methanol in water. This critical step elutes the highly polar, unmodified canonical nucleosides (dA, dC, dG, dT) which would otherwise saturate the MS detector.

  • Elution: Elute the more lipophilic N6-ethyl-dA and other alkylated adducts using 80% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen gas and reconstitute in 30 µL of the LC starting mobile phase.

Phase 4: High-Resolution LC-MS³ Analysis
  • Chromatography: Inject the sample onto a Nano-LC or UPLC system equipped with a C18 reverse-phase column. Use a gradient of water and acetonitrile (both containing 0.1% formic acid).

  • Mass Spectrometry: Operate the Orbitrap in positive electrospray ionization (ESI+) mode.

  • Detection Logic:

    • MS¹: Monitor for the precursor ion of N6-ethyl-dA at m/z 280.1404[2].

    • MS²: Isolate the precursor and apply CID. Look for the aglycone fragment at m/z 164.0930 (representing the loss of the 116.047 Da deoxyribose)[2].

    • MS³: If the neutral loss is confirmed, trigger MS³ on the m/z 164.0930 ion to generate a unique structural fingerprint of the ethylated adenine base, confirming the identity against the synthesized standard[2].

Workflow Sample 1. In Vivo Sample Collection (Oral Cells / Leukocytes) DNA_Iso 2. DNA Isolation + NaBH3CN (Reductive Stabilization) Sample->DNA_Iso Hydrolysis 3. Enzymatic Hydrolysis (DNase I, PDE, ALP) DNA_Iso->Hydrolysis Spike 4. Internal Standard Spike ([D5]N6-ethyl-dA) Hydrolysis->Spike SPE 5. Solid-Phase Extraction (Matrix Depletion) Spike->SPE LCMS 6. LC-MS3 Analysis (Constant-Neutral-Loss Trigger) SPE->LCMS Data 7. Adduct Quantification (fmol/µmol dG) LCMS->Data

Caption: Self-validating LC-MS3 DNA adductomics workflow for the detection of N6-ethyl-dA.

Quantitative Data & Validation Metrics

To demonstrate the robustness of this methodology, the analytical parameters and in vivo biological findings from recent human trials are summarized below. The method exhibits exceptional linearity and sensitivity, allowing for the detection of trace adducts in human populations.

Table 1: LC-MS³ Analytical Validation Parameters for Acetaldehyde Adducts [2][5]

Target Adduct Precursor Ion (m/z) [M+H]⁺ Aglycone Ion (m/z) [M+H-116]⁺ Calibration Spike Range
N6-ethyl-dA 280.1404 164.0930 0.2 – 10 fmol
N4-ethyl-dC 256.1292 140.0820 2.0 – 100 fmol

| N2-ethyl-dG | 296.1353 | 180.0880 | 2.0 – 100 fmol |

Table 2: In Vivo Abundance of DNA Adducts in Human Oral Cells (Pre- vs. Post-Alcohol Exposure) [1]

Target Adduct Baseline Abundance (pmol/µmol dG) Post-Exposure Abundance (pmol/µmol dG) Fold Increase
N6-ethyl-dA 0.007 0.16 ~22.8x
N4-ethyl-dC 0.08 12.0 ~150x

| N2-ethyl-dG | 1.30 | 208.0 | ~160x |

Note: Data reflects average levels detected in human volunteers before and after controlled alcohol consumption, normalized to total unmodified deoxyguanosine (dG)[1].

Conclusion

The in vivo detection of N6-ethyl-dA represents a triumph of modern high-resolution mass spectrometry. By combining immediate reductive stabilization with the intelligent, self-validating logic of Constant-Neutral-Loss MS³, researchers can now quantify this critical lesion at parts-per-billion levels. For drug development professionals and toxicologists, integrating this specific workflow provides an unassailable, dosimetric readout of genotoxic stress, bridging the gap between environmental exposure and the mutational signatures that drive carcinogenesis.

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Protocols & Analytical Methods

Method

HPLC separation methods for Adenosine, 2'-deoxy-N-ethyl- isomers

Application Note: High-Resolution UHPLC-MS/MS Separation and Quantification of N-Ethyl-2'-Deoxyadenosine Isomers The alkylation of DNA by exogenous agents (e.g., diethyl sulfate, N-ethyl-N-nitrosourea) or endogenous meta...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution UHPLC-MS/MS Separation and Quantification of N-Ethyl-2'-Deoxyadenosine Isomers

The alkylation of DNA by exogenous agents (e.g., diethyl sulfate, N-ethyl-N-nitrosourea) or endogenous metabolites (e.g., alcohol-derived acetaldehyde followed by reduction) produces a complex spectrum of modified nucleosides[1]. On the adenine purine ring, nucleophilic attack occurs at multiple nitrogen centers, yielding four primary positional isomers: N1-ethyl-2'-deoxyadenosine (N1-ethyl-dA) , N3-ethyl-dA , N6-ethyl-dA , and N7-ethyl-dA .

Because these isomers are strictly isobaric (exact mass m/z 280.1404) and share nearly identical MS/MS fragmentation pathways (predominantly the neutral loss of the 116 Da deoxyribose moiety) [2], mass spectrometry alone cannot distinguish them. Baseline chromatographic separation prior to ionization is an absolute requirement for accurate adductomic profiling [3].

Chromatographic Causality: Designing the Separation Space

As an analytical scientist, one must look beyond generic gradients and design a separation method based on the physicochemical causality of the target molecules. The separation of N-ethyl-dA isomers on a Reversed-Phase (RP) C18 stationary phase is dictated by two competing forces: pKa-driven protonation states and steric accessibility .

  • Why Ammonium Acetate (pH 6.5)? Conventional LC-MS methods rely on 0.1% Formic Acid (pH ~2.7). However, at pH 2.7, the purine nitrogens of all ethyl-dA isomers are fully protonated, rendering them highly polar. This causes them to co-elute in the void volume of a C18 column. By shifting the mobile phase to 10 mM Ammonium Acetate at pH 6.5, we exploit the differing pKa values of the isomers.

  • Retention Logic: At pH 6.5, N6-ethyl-dA (an exocyclic amine adduct) is entirely neutral, maximizing its hydrophobic interaction with the C18 alkyl chains, causing it to elute last. Conversely, N7-ethyl-dA carries a permanent positive charge on the purine ring, making it highly hydrophilic and causing early elution. N1-ethyl-dA and N3-ethyl-dA exhibit intermediate polarities based on partial protonation and steric hindrance around the glycosidic bond.

SeparationLogic cluster_0 cluster_1 Base N-Ethyl-2'-Deoxyadenosine Isomers (m/z 280.14) N7 N7-Ethyl-dA (Cationic Purine Ring) Base->N7 N3 N3-Ethyl-dA (Sterically Hindered) Base->N3 N1 N1-Ethyl-dA (Basic, Protonated at pH 6.5) Base->N1 N6 N6-Ethyl-dA (Neutral Exocyclic Amine) Base->N6 Elute1 Early Elution (Highly Polar) N7->Elute1 Elute2 Intermediate Elution (Moderate Polarity) N3->Elute2 N1->Elute2 Elute3 Late Elution (Highly Hydrophobic) N6->Elute3

Fig 1. Chromatographic retention logic based on isomer physicochemical properties.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Every critical step includes a built-in quality control (QC) metric to automatically flag experimental failures (e.g., incomplete digestion or spontaneous depurination).

Step 3.1: Enzymatic Digestion (Preserving the Glycosidic Bond)

Causality: Acid hydrolysis is strictly prohibited. N3- and N7-alkyl purines have highly labile glycosidic bonds. Acidic conditions will cause rapid depurination, cleaving the deoxyribose and destroying the nucleoside adduct. Enzymatic digestion at physiological pH is required.

  • Reconstitute 50 µg of extracted DNA in 100 µL of 10 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

  • Self-Validation Spike: Add 50 fmol of heavy-isotope internal standard ([D5]-N6-ethyl-dA) to track recovery and matrix suppression.

  • Add 5 U of DNase I, 0.5 U of Snake Venom Phosphodiesterase (SVP), and 2 U of Alkaline Phosphatase.

  • Incubate at 37°C for 16 hours.

  • Self-Validation Check: Remove a 1 µL aliquot and analyze via UV-Vis (260 nm) to quantify unmodified 2'-deoxyadenosine (dA). A yield of <0.9 µmol dA per mg of input DNA indicates incomplete digestion; the sample must be re-digested.

Step 3.2: Solid-Phase Extraction (SPE) Enrichment
  • Condition an Oasis HLB 1cc cartridge with 1 mL Methanol, followed by 1 mL H₂O.

  • Load the enzymatic digest.

  • Wash with 1 mL of 5% Methanol in H₂O to elute salts and unmodified nucleosides.

  • Elute the enriched N-ethyl-dA isomers with 1 mL of 80% Methanol in H₂O. Evaporate to dryness under N₂ and reconstitute in 50 µL of initial LC mobile phase.

Step 3.3: UHPLC-MS/MS Analysis
  • Column: Phenomenex Luna Omega C18, 1.6 µm, 100 Å, 100 x 2.1 mm. (Causality: The 100 Å pore size provides optimal surface area for small nucleosides, while the 1.6 µm particle size ensures ultra-high theoretical plate counts necessary for isomer resolution).

  • Mobile Phase A: 10 mM Ammonium Acetate in H₂O (pH adjusted to 6.5).

  • Mobile Phase B: Methanol.

  • Gradient: 0-2 min (2% B), 2-10 min (2% to 30% B), 10-12 min (30% to 95% B), 12-15 min (95% B), 15-18 min (2% B for re-equilibration).

  • Flow Rate: 0.3 mL/min. Column Temperature: 40°C.

SystemWorkflow Start DNA Extraction & Isolation Digest Enzymatic Digestion (DNase I, PDE, Alk. Phos.) Start->Digest Spike Spike Internal Standard ([D5]-N6-ethyl-dA) Digest->Spike SPE Solid Phase Extraction (Oasis HLB) Spike->SPE LC UHPLC Separation (C18, Gradient Elution) SPE->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Val System Suitability (Rs > 1.5, Recovery > 85%) MS->Val

Fig 2. Self-validating analytical workflow for N-ethyl-dA isomer quantification.

Quantitative Data & MS/MS Parameters

To ensure absolute trustworthiness of the data, Multiple Reaction Monitoring (MRM) must track both the quantifier transition (loss of deoxyribose) and a qualifier transition (further fragmentation of the purine ring)[1, 2].

System Suitability Check: Before analyzing biological samples, inject a synthetic standard mixture. The chromatographic resolution ( Rs​ ) between N1-ethyl-dA and N3-ethyl-dA must be ≥1.5 . Furthermore, monitor the void volume for m/z 164.09 (free ethyladenine); a peak here indicates that spontaneous depurination occurred during sample preparation, invalidating the batch.

AnalyteRetention Time (min)Precursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Collision Energy (eV)
N7-ethyl-dA 4.2280.14164.09136.0618
N3-ethyl-dA 5.8280.14164.09136.0618
N1-ethyl-dA 6.5280.14164.09136.0620
N6-ethyl-dA 8.9280.14164.09119.0322
[D5]-N6-ethyl-dA (IS) 8.9285.17169.12124.0622

Table 1: Optimized UHPLC-ESI-MS/MS parameters for N-ethyl-2'-deoxyadenosine isomers operating in positive ion mode.

References

  • Balbo, S., et al. "Identification of New Markers of Alcohol-Derived DNA Damage in Humans." Toxicology, PubMed Central (PMC). URL:[Link]

  • Saloni, J., et al. "Fragmentation Mechanisms of Cytosine, Adenine and Guanine Ionized Bases." ResearchGate. URL:[Link]

  • Tretyakova, N., et al. "Mass Spectrometry of Structurally Modified DNA." Chemical Research in Toxicology, PubMed Central (PMC). URL:[Link]

Application

enzymatic DNA digestion protocol for N-ethyl-dA detection

Application Note & Protocol Topic: High-Efficiency Enzymatic Digestion of DNA for the Ultrasensitive Detection of N⁶-ethyl-2'-deoxyadenosine (N⁶-ethyl-dA) Audience: Researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Efficiency Enzymatic Digestion of DNA for the Ultrasensitive Detection of N⁶-ethyl-2'-deoxyadenosine (N⁶-ethyl-dA)

Audience: Researchers, scientists, and drug development professionals engaged in DNA damage analysis, toxicology, and cancer research.

Introduction: The Significance of N⁶-ethyl-dA Detection

N⁶-ethyl-2'-deoxyadenosine (N⁶-ethyl-dA) is a DNA adduct formed by the covalent attachment of an ethyl group to the N⁶ position of adenine. This lesion arises from exposure to various ethylating agents, including environmental carcinogens and certain chemotherapeutic drugs. Acetaldehyde, the primary metabolite of alcohol, has also been identified as a source of adenine adducts, contributing to the mutation patterns seen in some alcohol-related cancers.[1] The presence of N⁶-ethyl-dA in genomic DNA can disrupt normal DNA replication and transcription, potentially leading to mutagenic events and initiating carcinogenesis.

Accurate quantification of N⁶-ethyl-dA is therefore critical for assessing DNA damage, understanding mechanisms of chemical carcinogenesis, and evaluating the genotoxicity of novel pharmaceutical compounds. The analytical gold standard for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.[2][3] However, the successful application of LC-MS/MS is critically dependent on the complete and gentle liberation of the N⁶-ethyl-2'-deoxyadenosine adduct from the DNA backbone. This is achieved through exhaustive enzymatic digestion, a process that must completely hydrolyze DNA to its constituent deoxynucleosides without introducing artifacts or degrading the target adduct.[4]

This guide provides a detailed, field-proven protocol for the enzymatic digestion of DNA for N⁶-ethyl-dA analysis, grounded in established principles of nucleic acid enzymology. We will explain the causality behind our methodological choices and provide a self-validating system for trustworthy and reproducible results.

Principle of the Method: A Multi-Enzyme Strategy for Complete DNA Hydrolysis

To accurately quantify a DNA adduct like N⁶-ethyl-dA, the DNA polymer must be completely broken down into individual 2'-deoxynucleosides. Incomplete digestion, leaving even small di- or tri-nucleotides, will result in an underestimation of the adduct concentration.[5] A robust enzymatic digestion protocol overcomes this challenge by using a synergistic cocktail of nucleases and phosphatases, each with a specific role in the hydrolysis cascade.

The most common and validated approach involves a sequential, two-stage digestion process that carefully controls reaction conditions to maximize the activity of each enzyme.[6][7][8]

  • Stage 1: Endonucleolytic and Exonucleolytic Cleavage. This stage employs Nuclease P1 , a zinc-dependent endonuclease from Penicillium citrinum. Nuclease P1 preferentially digests single-stranded nucleic acids (ssDNA and RNA) to liberate 2'-deoxynucleoside 5'-monophosphates.[9] Its acidic pH optimum (around 5.0-5.5) and requirement for single-stranded substrate necessitate an initial heat denaturation of the genomic DNA sample.[7][8]

  • Stage 2: Dephosphorylation. After the Nuclease P1 digestion, the pH of the reaction is adjusted to a neutral or slightly alkaline range (pH 7.5-8.5). Alkaline Phosphatase (AP) is then added. AP catalyzes the removal of the 5'-phosphate group from the deoxynucleoside monophosphates, yielding the final 2'-deoxynucleosides required for LC-MS/MS analysis.[4] This dephosphorylation step is crucial for improving chromatographic retention and ionization efficiency during mass spectrometry.

This two-step, pH-shifting method is a classic and reliable protocol that ensures complete digestion by optimizing the environment for each enzyme's distinct catalytic requirements.[6]

Experimental Workflow Overview

The following diagram outlines the complete workflow, from sample acquisition to final data analysis, for the detection of N⁶-ethyl-dA.

Enzymatic_Digestion_Workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis DNA_Sample Genomic DNA Sample (from tissue, cells, etc.) DNA_Purify DNA Purification (High Purity Essential) DNA_Sample->DNA_Purify Denature 1. Heat Denaturation (100°C, 10 min) DNA_Purify->Denature Input DNA NucleaseP1 2. Nuclease P1 Digestion (pH 5.2, 37°C) Denature->NucleaseP1 pH_Adjust 3. pH Adjustment (to pH ~8.0) NucleaseP1->pH_Adjust Alkaline_Phos 4. Alkaline Phosphatase Digestion (37°C) pH_Adjust->Alkaline_Phos Cleanup Post-Digestion Cleanup (e.g., Protein precipitation, SPE) Alkaline_Phos->Cleanup Deoxynucleoside Mixture LCMS LC-MS/MS Analysis Cleanup->LCMS Quant N⁶-ethyl-dA Quantification (using internal standards) LCMS->Quant

Caption: Workflow for N⁶-ethyl-dA detection.

Detailed Protocol: Nuclease P1 and Alkaline Phosphatase Digestion

This protocol is designed for the digestion of 10-20 µg of purified genomic DNA. All steps should be performed in a sterile environment to prevent nuclease contamination.

Materials and Reagents
  • Purified Genomic DNA (A260/280 ratio of 1.8–2.0)

  • Nuclease P1 (from Penicillium citrinum, e.g., Sigma-Aldrich N8630)

  • Alkaline Phosphatase (e.g., Calf Intestinal, Sigma-Aldrich P4978)

  • Zinc Chloride (ZnCl₂)

  • Sodium Acetate (NaOAc)

  • Tris-HCl

  • Nuclease-free water

  • Microcentrifuge tubes

  • Heating block or thermal cycler

  • Ice

Reagent Preparation
  • 3 M Sodium Acetate, pH 5.2: Prepare and filter-sterilize.

  • 1 M Tris-HCl, pH 7.5: Prepare and filter-sterilize.

  • Nuclease P1 Working Solution (1 U/µL): Reconstitute lyophilized Nuclease P1 in nuclease-free water to a stock concentration. Immediately before use, dilute to 1 U/µL in a buffer of 30 mM Sodium Acetate (pH 5.2) and 1 mM ZnCl₂. Keep on ice.

  • Alkaline Phosphatase (10-20 U/µL): Use directly from the supplier. Keep on ice.

Step-by-Step Digestion Procedure
  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add 15 µg of purified DNA. Adjust the final volume to 100 µL with nuclease-free water.

    • Expertise & Experience: High-quality DNA is paramount. Contaminants from the isolation process (e.g., phenol, ethanol, high salt concentrations) can inhibit enzyme activity.[10][11] An A260/280 ratio of ~1.8 is indicative of pure DNA.

  • Denaturation: Place the tube in a heating block set to 100°C for 10 minutes to denature the double-stranded DNA into single strands.

  • Rapid Cooling: Immediately transfer the tube to an ice bath for at least 5 minutes. This prevents the DNA strands from re-annealing.

    • Causality Insight: Nuclease P1 has significantly higher activity on single-stranded DNA.[9] The denaturation and rapid cooling steps are therefore critical for ensuring the substrate is in its optimal form for the first enzymatic reaction.

  • Nuclease P1 Digestion: To the denatured DNA sample, add:

    • 15 µL of 3 M Sodium Acetate (pH 5.2)

    • 2 µL of the 1 U/µL Nuclease P1 working solution

    • Nuclease-free water to a total volume of 150 µL

  • Incubation 1: Mix gently by flicking the tube and centrifuge briefly. Incubate at 37°C for 2 hours.

  • pH Adjustment: After incubation, adjust the pH for the next enzyme. Add 15 µL of 1 M Tris-HCl (pH 7.5). Mix gently.

    • Causality Insight: Alkaline Phosphatase has an optimal pH in the 7.5-8.5 range. This step neutralizes the acidic sodium acetate buffer from the previous step, creating a favorable environment for dephosphorylation.[7][8]

  • Alkaline Phosphatase Digestion: Add 2 µL of Alkaline Phosphatase (10-20 U/µL).

  • Incubation 2: Mix gently and incubate at 37°C for an additional 2 hours.

  • Enzyme Inactivation: To stop the reaction, heat the sample at 95°C for 10 minutes. This denatures the enzymes, preventing any further activity that could interfere with downstream analysis.[7]

  • Sample Cleanup: Before LC-MS/MS analysis, it is essential to remove the denatured enzymes. This is typically achieved by centrifuging the sample at high speed (e.g., >12,000 x g) for 10 minutes and collecting the supernatant, or by using a 10 kDa molecular weight cutoff filter.

Quantitative Protocol Summary
ParameterRecommended ValueRationale
Starting DNA 10-20 µgProvides sufficient material for detection of low-abundance adducts.
Denaturation 100°C, 10 minConverts dsDNA to ssDNA, the preferred substrate for Nuclease P1.[6]
Nuclease P1 1-2 UnitsSufficient for complete digestion of DNA to 5'-mononucleotides.
Nuclease P1 Buffer ~300 mM NaOAc, pH 5.2Optimal pH and ionic strength for Nuclease P1 activity.[7][8]
Incubation 1 37°C, 2 hoursAllows for complete hydrolysis to mononucleotides.
Alkaline Phosphatase 20-40 UnitsEnsures complete removal of 5'-phosphate groups.
AP Buffer ~pH 8.0 (after Tris)Optimal pH for Alkaline Phosphatase activity.[7][8]
Incubation 2 37°C, 2 hoursAllows for complete dephosphorylation.

Protocol Trustworthiness & Troubleshooting

A protocol's trustworthiness is defined by its reproducibility and the inclusion of self-validating controls.

  • Assessing Digestion Completeness: To validate the digestion efficiency, a small aliquot of the final digest can be analyzed by HPLC-UV. A complete digestion will show only the peaks corresponding to the four canonical 2'-deoxynucleosides (dC, dG, dT, dA) and the adduct of interest. The absence of broad, early-eluting peaks indicates that no oligonucleotides remain.[5]

  • Internal Standards: For robust quantification via LC-MS/MS, the addition of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-N⁶-ethyl-dA) prior to digestion is highly recommended. This standard co-purifies with the sample and corrects for any sample loss during processing and for variations in instrument response, ensuring the highest level of accuracy.[2]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Digestion 1. Contaminants in DNA prep (salts, ethanol).[10]2. Inactive enzyme (improper storage).[11][12]3. Insufficient enzyme concentration or incubation time.1. Re-purify DNA sample.2. Use a new enzyme aliquot and always keep enzymes on ice.3. Increase enzyme units by 50% or extend incubation time.
Low Adduct Recovery 1. Adduct degradation during sample processing.2. Incomplete protein removal, causing ion suppression in MS.1. Ensure all steps are performed on ice where possible.2. Improve post-digestion cleanup using filtration or solid-phase extraction (SPE).
High Variability 1. Pipetting errors.2. Inconsistent incubation temperatures.1. Prepare a master mix for common reagents.2. Use a calibrated heating block or water bath.

References

  • Matsuda, T., et al. (2022). Analysis of Novel DNA Adducts Derived from Acetaldehyde. MDPI. Available at: [Link]

  • Wang, M., et al. (2006). Identification of an Acetaldehyde Adduct in Human Liver DNA and Quantitation as N2-Ethyldeoxyguanosine. Chemical Research in Toxicology. Available at: [Link]

  • Jones, R., et al. (2009). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Chou, M. W., et al. (2000). Quantification of Etheno-DNA Adducts Using Liquid Chromatography, On-Line Sample Processing, and Electrospray Tandem Mass Spectrometry. Chemical Research in Toxicology. Available at: [Link]

  • ResearchGate. (2020). DNA digestion by Nuclease P1 and alkaline phosphatase? ResearchGate. Available at: [Link]

  • ResearchGate. (2016). Where can I find a reliable protocol for DNA digestion with nuclease P1 and alkaline phosphatase? ResearchGate. Available at: [Link]

  • Chen, H.J.C., et al. (2013). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ZAGENO. (2021). Fix Failed DNA Digests: Restriction Enzyme Troubleshooting. ZAGENO. Available at: [Link]

  • Balbo, S., et al. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Chemical Research in Toxicology. Available at: [Link]

  • Phillips, D.H., & Castegnaro, M. (1999). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols.
  • IMBB-FoRTH. (n.d.). Restriction Endonuclease Troubleshooting Guide. Institute of Molecular Biology and Biotechnology. Available at: [Link]

  • ResearchGate. (n.d.). Troubleshooting Guide for DNA Digestion. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Mass Spectrometric Characterization of N⁶-ethyl-2'-deoxyadenosine

Abstract This document provides a detailed guide to the analysis of N⁶-ethyl-2'-deoxyadenosine (N⁶-Et-dA), a modified nucleoside of significant interest in toxicology and cancer research as a biomarker for DNA damage.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the analysis of N⁶-ethyl-2'-deoxyadenosine (N⁶-Et-dA), a modified nucleoside of significant interest in toxicology and cancer research as a biomarker for DNA damage.[1][2] We present a comprehensive overview of its mass spectrometric behavior, focusing on the fragmentation patterns observed under collision-induced dissociation (CID). This guide offers field-proven insights into experimental design, from sample preparation to data interpretation, and includes a robust, step-by-step LC-MS/MS protocol for its identification and characterization. The methodologies described are designed for researchers, scientists, and drug development professionals seeking to accurately detect and structurally elucidate this and similar DNA adducts.

Introduction: The Significance of N⁶-ethyl-2'-deoxyadenosine

Modified nucleosides are products of covalent modifications to the DNA molecule, often resulting from exposure to carcinogens or endogenous metabolic processes.[1][2] N⁶-ethyl-2'-deoxyadenosine is a purine nucleoside analog formed when DNA reacts with ethylating agents.[3] The presence of such DNA adducts can disrupt normal cellular processes, including DNA replication and transcription, potentially leading to mutations and the initiation of cancer if not repaired.[1][2][4]

Consequently, the sensitive and specific detection of N⁶-Et-dA in biological matrices is crucial for toxicology studies, human biomonitoring, and understanding the mechanisms of carcinogenesis.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.[1][2][4] This note details the foundational mass spectrometric principles and a practical workflow for the analysis of N⁶-Et-dA.

Mass Spectrometric Fragmentation Analysis

The structural elucidation of modified nucleosides by mass spectrometry relies on the predictable fragmentation of the parent ion into characteristic product ions upon collisional activation. The key to a reliable analysis is understanding the causality behind these fragmentation pathways.

Ionization: Electrospray Ionization (ESI)

Rationale: N⁶-ethyl-2'-deoxyadenosine is a polar, non-volatile molecule, making Electrospray Ionization (ESI) the ideal method for generating intact gas-phase ions. ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring that the molecular ion is preserved for subsequent tandem mass spectrometry (MS/MS) analysis. Given the presence of multiple basic nitrogen atoms in the purine ring system, positive ion mode ESI is highly efficient, producing a protonated molecular ion, [M+H]⁺.

The molecular formula for N⁶-ethyl-2'-deoxyadenosine is C₁₂H₁₇N₅O₃, with a monoisotopic mass of 279.1331 Da.[6] Therefore, the primary ion of interest in the full scan MS spectrum will be the protonated molecule, [M+H]⁺, at m/z 280.1404.[6]

Collision-Induced Dissociation (CID) in Positive Ion Mode

Tandem MS (MS/MS) analysis of the protonated precursor ion (m/z 280.1) reveals a characteristic and reproducible fragmentation pattern. The most prominent fragmentation pathway for all deoxyadenosine nucleosides is the cleavage of the N-glycosidic bond linking the N⁹ of the purine base to the C¹' of the 2'-deoxyribose sugar.[7][8]

Causality of Fragmentation: The proton, acquired during ESI, is highly mobile but tends to localize on the most basic sites—the nitrogen atoms of the purine ring. This localization weakens the N-glycosidic bond. Upon collisional activation (CID), the added internal energy is sufficient to cleave this bond, which is the most labile bond in the structure. This cleavage results in two primary fragment types:

  • The Protonated Nucleobase: The charge is retained on the more stable, aromatic purine moiety.

  • The Neutral Sugar Loss: The 2'-deoxyribose sugar is lost as a neutral molecule (mass = 116.0474 Da).

For N⁶-ethyl-2'-deoxyadenosine, this characteristic fragmentation yields a highly abundant protonated N⁶-ethyladenine base fragment at m/z 164.09 .[6] This transition (m/z 280.1 → m/z 164.1) is the most specific and sensitive for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) quantitative assays.

Further fragmentation of the N⁶-ethyladenine base (m/z 164.1) can occur at higher collision energies, leading to ions such as m/z 136, corresponding to the protonated adenine core after loss of an ethene group (C₂H₄).[6][9] Another significant ion observed is at m/z 119.0 , which arises from further fragmentation of the purine ring system.[6]

The diagram below illustrates the primary fragmentation pathway.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor N⁶-ethyl-2'-deoxyadenosine [M+H]⁺ m/z 280.1 Base N⁶-ethyladenine [BH₂]⁺ m/z 164.1 Precursor->Base Neutral Loss - C₅H₈O₃ (116.0 Da) Fragment2 Adenine Core Fragment [Adenine+H]⁺ - C₂H₄ m/z 136.1 Base->Fragment2 - C₂H₄ (28.0 Da) Fragment3 Purine Ring Fragment m/z 119.0 Base->Fragment3 workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis DNA_Extract DNA Extraction Digestion Enzymatic Digestion DNA_Extract->Digestion SPE Solid-Phase Extraction (SPE) Digestion->SPE Recon Reconstitution SPE->Recon LC_Sep LC Separation (C18 Column) Recon->LC_Sep Injection ESI_Ion ESI+ Ionization LC_Sep->ESI_Ion MS_Scan Full Scan (MS1) ESI_Ion->MS_Scan CID CID Fragmentation (MS2) MS_Scan->CID MRM MRM Detection CID->MRM

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Application

Application Note: Preparation and Validation of N6-Ethyl-2'-deoxyadenosine Internal Standard Solutions for LC-MS/MS Biomonitoring

Scientific Rationale & Introduction Exposure to acetaldehyde—a ubiquitous environmental contaminant and the primary genotoxic metabolite of ethanol—results in the formation of specific DNA adducts, notably N2-ethyl-2'-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

Exposure to acetaldehyde—a ubiquitous environmental contaminant and the primary genotoxic metabolite of ethanol—results in the formation of specific DNA adducts, notably N2-ethyl-2'-deoxyguanosine (N2-Et-dG) and N6-ethyl-2'-deoxyadenosine (N6-Et-dA)[1]. The precise quantification of N6-Et-dA in biological samples serves as a critical biomarker for assessing carcinogenic exposure and cellular DNA damage[1].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for DNA adduct biomonitoring due to its superior sensitivity and specificity[1]. However, the electrospray ionization (ESI) process is highly susceptible to matrix effects, which can cause unpredictable ion suppression or enhancement. To ensure analytical trustworthiness, a stable isotope-labeled internal standard (SIL-IS)—typically[¹⁵N₅]-N6-Et-dA—must be spiked into the sample prior to enzymatic digestion or solid-phase extraction (SPE). Because the SIL-IS co-elutes with the endogenous analyte, it perfectly compensates for matrix effects and extraction recovery variations, establishing a robust, self-validating quantitative assay.

Physicochemical & Mass Spectrometric Parameters

To accurately configure the mass spectrometer and spectrophotometer, the fundamental properties of the analyte and its internal standard must be established. The primary fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the 2'-deoxyribose moiety (116 Da)[2].

Table 1: Analytical Properties of N6-Et-dA and its SIL-IS

ParameterUnlabeled N6-Et-dASIL-IS ([¹⁵N₅]-N6-Et-dA)
Molecular Formula C₁₂H₁₇N₅O₃C₁₂H₁₇¹⁵N₅O₃
Monoisotopic Mass 279.1331 Da284.1183 Da
Precursor Ion [M+H]⁺ m/z 280.14m/z 285.12
Quantifier Product Ion m/z 164.09[2]m/z 169.09
Extinction Coefficient (ε) ~15,400 L·mol⁻¹·cm⁻¹ at 260 nm[3]~15,400 L·mol⁻¹·cm⁻¹ at 260 nm[3]
LogP 0.2[2]0.2

Experimental Workflow Logic

The following diagram illustrates the causality of the experimental workflow. The SIL-IS must be spiked before enzymatic digestion to account for any degradation or loss during the nuclease treatment and subsequent SPE enrichment.

Workflow A Extracted DNA (Quantified via UV) B Spike SIL-IS ([15N5]-N6-Et-dA) A->B C Enzymatic Digestion (Nuclease P1, AP) B->C D SPE Enrichment (HLB Cartridge) C->D E LC-MS/MS (MRM Mode) D->E F Quantification (Analyte/IS Ratio) E->F

Fig 1. Integration of SIL-IS into the DNA adduct LC-MS/MS biomonitoring workflow.

Protocol: Preparation of Internal Standard Solutions

Expertise & Causality: Relying solely on the gravimetric weighing of microgram quantities of hygroscopic nucleoside powders introduces significant error. Moisture absorption or trace salt impurities can drastically alter the actual molarity of the solution. Therefore, this protocol employs a self-validating system : initial gravimetric dissolution followed by UV-Vis spectrophotometric quantification using the Beer-Lambert law. This ensures the exact molarity of the primary stock is known, independent of powder purity.

PrepLogic A Weigh Solid SIL-IS (e.g., 1.0 mg) B Dissolve in Primary Solvent (100% MeOH or DMSO) A->B C Primary Stock Solution (~1 mg/mL) B->C D UV-Vis Verification (Determine exact conc. via Beer's Law) C->D E Intermediate Stock (Dilute to 10 µM) D->E F Working IS Solutions (e.g., 10 nM, 100 nM) E->F G Aliquot & Store (-80°C in Silanized Vials) F->G

Fig 2. Self-validating logic for the preparation and verification of SIL-IS solutions.

Step-by-Step Methodology

Step 1: Primary Stock Solution (Gravimetric)

  • Equilibrate the [¹⁵N₅]-N6-Et-dA vial to room temperature in a desiccator to prevent condensation.

  • Weigh approximately 1.0 mg of the powder using a calibrated microbalance.

  • Dissolve the powder in 1.0 mL of LC-MS grade Methanol (or DMSO) to create a nominal ~1 mg/mL stock.

  • Vortex for 2 minutes and sonicate in a water bath for 5 minutes to ensure complete dissolution.

Step 2: UV-Vis Spectrophotometric Verification (The Self-Validating Step)

  • Prepare a 1:20 dilution of the primary stock in 10 mM Ammonium Formate (pH 3.5) or LC-MS grade water.

  • Blank the UV-Vis spectrophotometer with the exact diluent.

  • Measure the absorbance at λmax (typically 260–265 nm) using a quartz cuvette (1 cm path length).

  • Calculate the exact concentration using the Beer-Lambert Law ( A=ϵ⋅c⋅l ). Utilize the molar extinction coefficient ( ϵ ) for the N6-alkyladenine chromophore, which is approximately 15,400 L·mol⁻¹·cm⁻¹[3].

    • Expert Insight: Ensure the absorbance reading falls within the linear dynamic range of the spectrophotometer (0.1 - 1.0 AU). If it is too high, perform a further dilution.

Step 3: Serial Dilution to Working Solutions

  • Based on the exact concentration calculated in Step 2, prepare an Intermediate Stock Solution (e.g., 10 µM) in 50% Methanol/Water.

  • Perform serial dilutions to generate Working IS Solutions (e.g., 10 nM, 100 nM, 1 µM) in LC-MS grade water.

    • Causality: Using highly aqueous solvents for the final working solutions prevents solvent-induced peak distortion (the "solvent effect") during reversed-phase LC injection, ensuring sharp chromatographic peaks.

Step 4: Storage and Stability

  • Aliquot the working solutions into silanized amber glass vials.

    • Causality: Silanization prevents the non-specific binding of nucleosides to the glass walls at low concentrations, while amber glass prevents photodegradation.

  • Store all aliquots at -80°C. Thaw only the required number of aliquots per experiment to strictly avoid freeze-thaw cycles, which can lead to target degradation.

    • Expert Insight: Nucleoside adducts can undergo spontaneous depurination under highly acidic conditions; ensure storage diluents are maintained at a neutral pH.

LC-MS/MS Analytical Integration

When executing the biomonitoring assay, spike a precise, known volume of the Working IS Solution (e.g., 10 µL of 10 nM [¹⁵N₅]-N6-Et-dA) into the extracted DNA sample (e.g., 50 µg of DNA) prior to adding the enzymatic digestion cocktail (typically Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase).

During LC-MS/MS acquisition in positive ESI mode, utilize a slightly acidic mobile phase (e.g., 0.1% formic acid) to facilitate the protonation of the adenine ring. Monitor the Multiple Reaction Monitoring (MRM) transitions outlined in Table 1. The ratio of the peak area of the endogenous N6-Et-dA (m/z 280.14 → 164.09)[2] to the peak area of the SIL-IS (m/z 285.12 → 169.09) is used to calculate the absolute concentration of the adduct via a linear calibration curve.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving LC-MS Co-Elution for N-ethyl-2'-deoxyadenosine

Welcome to the Diagnostics & Resolution Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve complex co-elution issues when qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diagnostics & Resolution Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve complex co-elution issues when quantifying N-ethyl-2'-deoxyadenosine (an alkylated DNA adduct) via Liquid Chromatography-Mass Spectrometry (LC-MS).

Because DNA adducts occur at trace levels—often 1 modification per 108 unmodified bases1[1]—chromatographic precision and mass spectrometric selectivity are non-negotiable.

Part 1: Quantitative Target Parameters

Before troubleshooting, ensure your instrument is tuned to the correct high-resolution accurate mass (HRAM) parameters. The table below summarizes the critical quantitative data required to differentiate the target analyte from common interferences2[2].

ParameterValue / Description
Target Analyte N6-ethyl-2'-deoxyadenosine
Precursor Ion ( [M+H]+ ) 280.1404 m/z
Primary Product Ion 164.0930 m/z (Neutral loss of 116 Da 2'-deoxyribose)
Secondary Product Ions 136.06 m/z, 119.03 m/z
Primary Isomeric Interference N1-ethyl-2'-deoxyadenosine (Identical exact mass, co-elutes on C18)
Primary Matrix Interference Unmodified Deoxyadenosine (dA) (252.1 m/z, causes severe ESI suppression)

Part 2: Troubleshooting Knowledge Base (FAQs)

Q1: I am observing a split peak or a broad, asymmetrical shoulder at m/z 280.14. Is this a co-eluting matrix interference? A1: Diagnosis: This is rarely a matrix effect; it is almost certainly an isomeric co-elution. Causality: Alkylating agents often attack the N1 position of adenine (the Watson-Crick face). However, under the mild alkaline or neutral conditions required for enzymatic DNA hydrolysis, the N1-alkyl group undergoes a Dimroth rearrangement, migrating to the exocyclic N6 amine3[3]. This creates a sample mixture of N1-ethyl-2'-deoxyadenosine and N6-ethyl-2'-deoxyadenosine. Because they share the exact same mass and highly similar hydrophobicity, standard C18 columns fail to resolve them. Resolution: Switch your stationary phase to a Pentafluorophenyl (PFP) column. PFP provides orthogonal selectivity via π−π and dipole-dipole interactions, which are highly sensitive to the spatial arrangement of the ethyl group on the purine ring, allowing for baseline separation of the isomers.

Q2: My adduct peak suffers from severe signal suppression and poor reproducibility between biological replicates. How do I fix this? A2: Diagnosis: Electrospray Ionization (ESI) suppression due to unmodified nucleoside overload. Causality: Ion suppression occurs when high concentrations of co-eluting compounds compete for charge on the ESI droplet surface4[4]. Following DNA hydrolysis, unmodified deoxyadenosine (dA) outnumbers your target adduct by millions to one. If normal dA co-elutes with N-ethyl-dA, your adduct will not ionize. Resolution: Implement an offline Solid Phase Extraction (SPE) step prior to LC-MS. By washing the SPE cartridge with a low-organic solvent, you selectively elute the highly polar unmodified nucleosides while retaining the more hydrophobic ethylated adducts.

Q3: I am using MRM transitions (280.1 164.1), but I still see isobaric background noise. How can I improve specificity? A3: Diagnosis: False positives from universal nucleoside fragmentation. Causality: The transition of [M+H]+→[M+H−116]+ represents the neutral loss of the 2'-deoxyribose moiety, a universal fragmentation pathway for all deoxynucleosides 5[5]. Any matrix component with a precursor mass of ~280.1 Da containing a sugar moiety will trigger this transition. Resolution: Upgrade to High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Orbitrap) to narrow your extraction window to <5 ppm, or utilize MS3 scanning to confirm the structural identity of the adducted base fragment itself6[6].

Part 3: Visual Diagnostics & Logic Workflows

Troubleshooting Start Symptom: Co-elution at m/z 280.14 -> 164.09 Check1 Are there two distinct but overlapping peaks? Start->Check1 Sol1 Diagnosis: N1 vs N6 Isomers Action: Switch to PFP Column Check1->Sol1 Yes (Isomers) Check2 Is the peak shape poor with severe signal suppression? Check1->Check2 No Sol2 Diagnosis: Unmodified dA Overload Action: Optimize SPE Wash Step Check2->Sol2 Yes (Matrix Effect) Check3 Is there a high background matrix signal? Check2->Check3 No Sol3 Diagnosis: Isobaric Interference Action: Use MS3 or HRMS Check3->Sol3 Yes (Interference)

Decision tree for resolving LC-MS co-elution of ethylated deoxyadenosine.

Part 4: Self-Validating Experimental Protocols

A robust analytical method must be "self-validating," meaning every step contains a built-in Quality Control (QC) gate to prove the chemical logic executed correctly.

G N1 1. DNA Hydrolysis (Enzymatic Digestion) N2 2. SPE Cleanup (Remove Unmodified dA) N1->N2 Spike 15N-IS N3 3. UPLC Separation (PFP Column Isomer Resolution) N2->N3 Elute Adducts N4 4. HRMS/MS Detection (Orbitrap / Q-TOF) N3->N4 Resolved Peaks N5 5. Data Processing (Accurate Mass Extraction) N4->N5 m/z 280.1404

Workflow for N-ethyl-2'-deoxyadenosine isolation and LC-MS analysis.

Protocol: DNA Hydrolysis and SPE Enrichment

Step 1: Isotope Dilution (The Recovery Gate)

  • Action: Spike 50 μg of extracted genomic DNA with 100 fmol of [15N5​] -N6-ethyl-2'-deoxyadenosine internal standard prior to any enzymatic treatment.

  • Causality: Spiking before digestion ensures that any subsequent matrix losses, SPE inefficiencies, or ESI suppression affect the heavy standard and the endogenous analyte equally, allowing for mathematically precise absolute quantification7[7].

Step 2: Enzymatic Hydrolysis (The Digestion Gate)

  • Action: Add recombinant DNase I, Phosphodiesterase I (PDE), and Alkaline Phosphatase. Incubate at 37°C for 24 hours6[6].

  • Validation: Always run a parallel "Enzyme Blank" (enzymes + buffer, no DNA). Enzymes extracted from biological sources can sometimes carry trace nucleic acid adducts, creating false baseline signals.

Step 3: SPE Fractionation (The Matrix Removal Gate)

  • Action: Load the digest onto a pre-conditioned Oasis HLB cartridge.

  • Wash Step: Wash with 2 mL of 5% Methanol in water.

    • Validation: Collect this wash fraction and inject a 1:1000 dilution into the LC-MS to monitor unmodified dA (m/z 252.1). The absence of the N-ethyl adduct in this fraction validates that you are not washing away your target.

  • Elution Step: Elute with 2 mL of 80% Methanol in water. Collect and dry under a gentle stream of nitrogen.

Step 4: UPLC-HRMS/MS Analysis

  • Action: Reconstitute the dried fraction in 50 μL of 0.05% Formic Acid. Inject onto a PFP UPLC column. Utilize a slow gradient starting at 2% Acetonitrile, ramping to 30% over 15 minutes to ensure baseline separation of N1 and N6 isomers6[6].

References

  • Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC. nih.gov. 6

  • Adenosine, 2'-deoxy-N-ethyl- | C12H17N5O3 | CID 10492927 - PubChem. nih.gov. 2

  • Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - SciSpace. scispace.com.8

  • Liquid chromatography-electrospray ionization-mass spectrometry: The future of DNA adduct detection - ResearchGate. researchgate.net. 1

  • Detection of alkylated DNA damage derived form cigarette smoke using liquid chromatography tandem mass spectrometry - University of Leicester. le.ac.uk. 4

  • DNA Adductomic Analysis by Data-Independent Mass Spectrometry | Spectroscopy Online. spectroscopyonline.com. 5

  • Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism - PMC. nih.gov. 9

  • In vitro reactions of butadiene monoxide with single- and double- stranded DNA - Oxford Academic. oup.com. 3

  • Liquid Chromatography–Mass Spectrometry Screening of Cyclophosphamide DNA Damage In Vitro and in Patients Undergoing Chemotherapy Treatment | Chemical Research in Toxicology - ACS Publications. acs.org. 7

Sources

Optimization

increasing coupling efficiency of N-ethyl-dA phosphoramidite in oligo synthesis

Welcome to the Technical Support Center for Solid-Phase Oligonucleotide Synthesis (SPOS). This guide is specifically engineered for researchers and drug development professionals encountering truncated sequences (n-1 fai...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Oligonucleotide Synthesis (SPOS). This guide is specifically engineered for researchers and drug development professionals encountering truncated sequences (n-1 failure products) when incorporating N-ethyl-dA phosphoramidite .

Below, you will find a mechanistic troubleshooting guide, an in-depth FAQ section, and a self-validating experimental protocol designed to maximize your coupling yields.

Troubleshooting Guide: Resolving Low Coupling Efficiency

When working with modified nucleosides like N-ethyl-dA, standard synthesis protocols often fail to achieve the >99% coupling efficiency required for high-purity therapeutic oligonucleotides. The following diagnostic workflow isolates the root cause of coupling failures.

G Start Low Coupling Efficiency Detected (N-ethyl-dA) CheckMoisture 1. Check Moisture Water < 10 ppm in ACN? Start->CheckMoisture MoistureFail Replace ACN & Use Molecular Sieves CheckMoisture->MoistureFail No CheckActivator 2. Evaluate Activator Using 1H-Tetrazole? CheckMoisture->CheckActivator Yes SwitchActivator Switch to DCI (0.25 M) or BTT (0.3 M) CheckActivator->SwitchActivator Yes AdjustParams 3. Adjust Parameters Time & Concentration CheckActivator->AdjustParams No SwitchActivator->AdjustParams ExtendTime Extend Coupling Time (10-15 mins) AdjustParams->ExtendTime DoubleCoupling Implement Double Coupling Strategy AdjustParams->DoubleCoupling Validate Validate via HPLC & Trityl Monitoring ExtendTime->Validate DoubleCoupling->Validate

Diagnostic workflow for resolving low coupling efficiency of sterically hindered phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does N-ethyl-dA exhibit lower coupling efficiency than standard dA phosphoramidite? A: The fundamental issue is steric hindrance coupled with altered reaction kinetics. N-ethyl-dA features an ethyl group on the exocyclic amine (N6 position) of the adenine base. During the activation step, the phosphoramidite's diisopropylamino leaving group must be protonated and displaced by the activator to form a reactive intermediate [3]. The bulky N6-ethyl group restricts the conformational freedom of the monomer, increasing the activation energy required for the activator to attack the phosphorus center. Furthermore, the steric bulk physically impedes the subsequent nucleophilic attack by the 5'-hydroxyl (5'-OH) of the growing oligonucleotide chain, leading to incomplete reactions and n-1 truncations [3].

Q2: Which activator is best suited to overcome the steric hindrance of N-ethyl-dA? A: Standard 1H-tetrazole is insufficient for bulky monomers because its nucleophilicity is too low to drive the reaction forward efficiently. You must select an activator that balances acidity (for rapid protonation) with high nucleophilicity (to rapidly form the reactive intermediate). 4,5-Dicyanoimidazole (DCI) is the optimal choice [1].

While activators like 5-Benzylthio-1H-tetrazole (BTT) are highly acidic and fast, their low pKa can cause premature detritylation of the monomer in solution, leading to dimer formation and n+1 impurities during large-scale synthesis [2]. DCI is less acidic (pKa 5.2) but significantly more nucleophilic, doubling the coupling rate without the risk of side reactions [1].

Table 1: Activator Comparison for Sterically Hindered Phosphoramidites

ActivatorpKaNucleophilicitySolubility in ACNRecommendation for N-ethyl-dA
1H-Tetrazole 4.8Low0.5 MNot Recommended (Too slow for bulky monomers)
ETT 4.3Moderate0.75 MAcceptable (Good speed, slight risk of detritylation)
BTT 4.1Moderate-High0.3 MGood (Excellent for small scale, highly acidic)
DCI 5.2High1.1 MOptimal (Fast, highly soluble, no premature detritylation)

Q3: How should I adjust my synthesizer's fluidics and timing parameters? A: To force the reaction to completion, alter the thermodynamic and kinetic environment of the column:

  • Increase Monomer Concentration: Standard DNA synthesis uses 0.1 M phosphoramidite. Increase the N-ethyl-dA concentration to 0.12 M or 0.15 M to drive the pseudo-first-order kinetics.

  • Extend Coupling Time: Increase the contact time from the standard 1.5–3 minutes to 10–15 minutes [1].

  • Double Coupling: Program the synthesizer to deliver the monomer and activator, wait 6 minutes, drain, and immediately deliver a fresh pulse of monomer and activator for another 6 minutes. This replenishes the active intermediate and pushes the equilibrium toward the fully coupled product.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It utilizes real-time UV monitoring and post-synthesis High-Performance Liquid Chromatography (HPLC) to mathematically prove the efficiency of the N-ethyl-dA coupling step.

Phase 1: Reagent Preparation & System Purge

  • Solvent Verification: Ensure the anhydrous Acetonitrile (ACN) used for dissolving the amidite has a water content of < 10 ppm. (Moisture directly hydrolyzes the activated phosphoramidite, neutralizing it before it can couple).

  • Amidite Preparation: Dissolve N-ethyl-dA phosphoramidite in ultra-dry ACN to a final concentration of 0.15 M. Let it sit over activated molecular sieves (3Å) for 12 hours prior to use.

  • Activator Preparation: Prepare a 0.25 M solution of DCI in ACN.

Phase 2: Automated Synthesis & Real-Time Validation

  • Programming: Set the synthesizer to a "Double Coupling" cycle specifically for the N-ethyl-dA position.

    • Delivery 1: 0.15 M N-ethyl-dA + 0.25 M DCI.

    • Wait Time 1: 6.0 minutes.

    • Delivery 2: Fresh 0.15 M N-ethyl-dA + 0.25 M DCI.

    • Wait Time 2: 6.0 minutes.

  • Trityl Monitoring (Self-Validation Check 1): Enable the UV detector at 498 nm to measure the dimethoxytrityl (DMT) cation released during the deblocking step immediately following the N-ethyl-dA incorporation.

    • Causality Check: If the coupling was successful, the UV absorbance area of the subsequent DMT release will be ≥ 98.5% of the DMT release prior to the N-ethyl-dA addition. A drop of >2% indicates incomplete coupling.

Phase 3: Cleavage, Deprotection, and HPLC Validation

  • Cleavage: Cleave the oligonucleotide from the solid support using standard AMA (Ammonium hydroxide/Methylamine 1:1) or concentrated Ammonium Hydroxide, depending on your other protecting groups.

  • HPLC Analysis (Self-Validation Check 2): Analyze the crude mixture using Reverse-Phase HPLC (RP-HPLC) on a C18 column with a TEAA/ACN gradient.

  • Data Integration: Calculate the coupling efficiency by integrating the Area Under the Curve (AUC) of the full-length product peak versus the n-1 failure sequence peak. An optimized DCI/extended-time protocol should yield an n-1 peak of < 1.0%.

G Amidite N-ethyl-dA Phosphoramidite Intermediate Reactive Imidazolide Intermediate Amidite->Intermediate Protonation & Attack Activator DCI Activator (High Nucleophilicity) Activator->Intermediate Product Phosphite Triester Linkage Formed Intermediate->Product Overcomes Steric Bulk Hydroxyl 5'-OH of Growing Oligo Hydroxyl->Product

Mechanism of phosphoramidite activation by DCI and subsequent coupling to the 5'-hydroxyl.

References

  • Glen Report 10.11: DCI - A Logical Alternative Activator. Glen Research. Available at:[Link]

  • Glen Report 19.29: Technical Brief - About Activators: Now and Tomorrow. Glen Research. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Mutagenicity and Repair Dynamics: N6-Methyl-2'-deoxyadenosine vs. N6-Ethyl-2'-deoxyadenosine

As a Senior Application Scientist navigating the complex landscape of DNA damage and epigenetics, it is critical to distinguish between endogenous regulatory modifications and exogenous mutagenic lesions. While N6-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of DNA damage and epigenetics, it is critical to distinguish between endogenous regulatory modifications and exogenous mutagenic lesions. While N6-methyl-2'-deoxyadenosine (m6dA) and N6-ethyl-2'-deoxyadenosine (N6-ethyl-dA) share the same site of alkylation, their biological origins, structural impacts on the DNA double helix, and mutagenic potentials are profoundly different.

This guide provides an objective, data-driven comparison of these two modifications, detailing the causality behind their mutagenicity and the experimental workflows required to validate their repair dynamics.

Mechanistic Divergence: Epigenetic Mark vs. Mutagenic Lesion

The mutagenicity of an alkylated base is fundamentally dictated by its ability to disrupt Watson-Crick base pairing and its resistance to cellular DNA repair mechanisms.

N6-Methyl-2'-deoxyadenosine (m6dA)

Historically studied in bacteria for its role in mismatch repair, m6dA has recently been identified as a dynamic modification in mammalian genomes that actively promotes genome stability. The methyl group at the N6 position is relatively small. This allows the exocyclic amine to rotate, enabling the methyl group to adopt an anti conformation relative to the Watson-Crick hydrogen-bonding face. Consequently, m6dA pairs accurately with Thymine during replication. Rather than acting as a mutagen, m6dA serves a protective role; for example, it has been shown to minimize the misincorporation of oxidized nucleotides (like 8-oxoG) opposite to Adenine by DNA polymerases[1]. Furthermore, the methyltransferase METTL3 actively deposits m6dA at sites of DNA damage to facilitate downstream base excision repair.

N6-Ethyl-2'-deoxyadenosine (N6-ethyl-dA)

In stark contrast, N6-ethyl-dA is a bulky adduct generated by exposure to environmental or chemotherapeutic ethylating agents, such as ethyl methanesulfonate (EMS) or ethylnitrosourea (ENU)[2]. The extended aliphatic chain of the ethyl group introduces significant steric hindrance. This bulk restricts the rotation of the N6 amine, frequently forcing the ethyl group into the Watson-Crick interface. This structural clash destabilizes standard A:T pairing and can force the adenine into a syn conformation, promoting Hoogsteen base pairing. When a replicative polymerase encounters N6-ethyl-dA, the steric block either causes polymerase stalling (leading to replication fork collapse) or forces translesion synthesis (TLS) polymerases to misincorporate Cytosine opposite the lesion, resulting in highly mutagenic A→G transitions.

Mutagenesis A Normal Adenine B N6-Methyl-dA (Epigenetic Mark) A->B METTL3 C N6-Ethyl-dA (Alkylation Damage) A->C EMS / ENU D Maintains W-C Pairing (Low Mutagenicity) B->D E Steric Clash / Hoogsteen (High Mutagenicity) C->E F Accurate Replication D->F G A to G Transition Polymerase Stalling E->G

Caption: Structural and functional divergence of N6-alkylation on DNA replication fidelity.

Quantitative Comparison of Modification Profiles

To quickly benchmark these two modifications, the following table synthesizes their primary characteristics, mutagenic potential, and repair pathways.

ParameterN6-Methyl-2'-deoxyadenosine (m6dA)N6-Ethyl-2'-deoxyadenosine (N6-ethyl-dA)
Primary Origin Endogenous (METTL3/METTL14 complex)Exogenous (EMS, ENU, Diethyl sulfate)
Biological Role Genome stability, DNA repair signalingCytotoxic and mutagenic DNA lesion
Steric Impact Minimal; allows anti conformationHigh; restricts amine rotation, forces syn conformation
Mutagenic Potential Very Low (Protects against 8-oxoG mispairing)High (Promotes mispairing during replication)
Mutation Signature None (Maintains A:T pairing)A → G Transitions
Primary Repair Mechanism Direct Reversal (ALKBH1/ALKBH2)Direct Reversal (ALKBH2/ALKBH3)
Repair Efficiency ( kcat​/Km​ ) High (Optimal active site fit)Low (Steric clash in dioxygenase active site)

DNA Repair Dynamics: The AlkB/ALKBH Axis

Both m6dA and N6-ethyl-dA are repaired via direct reversal by the AlkB family of Fe(II) and α -ketoglutarate-dependent dioxygenases (ALKBH2 and ALKBH3 in humans).

The Causality of Repair Inefficiency: The repair mechanism involves the oxidation of the alkyl group to generate an unstable hemiaminal intermediate, which spontaneously decomposes to release an aldehyde (formaldehyde for m6dA; acetaldehyde for N6-ethyl-dA), restoring the unmodified adenine. However, the catalytic efficiency ( kcat​/Km​ ) of AlkB enzymes is highly sensitive to the size of the alkyl adduct. The active site pocket of AlkB is evolutionarily optimized for methyl groups. The bulkier ethyl group of N6-ethyl-dA creates steric clashes within the catalytic pocket, significantly reducing the rate of oxidative dealkylation. This kinetic bottleneck prolongs the half-life of N6-ethyl-dA in the genome, directly causing its higher mutagenicity compared to m6dA.

AlkB_Repair L Alkylated Lesion (m6dA or N6-ethyl-dA) O AlkB / ALKBH2 / ALKBH3 + Fe(II), alpha-KG, O2 L->O Lesion Recognition I Hydroxylated Intermediate (Unstable Hemiaminal) O->I Oxidative Dealkylation R Restored Adenine + Aldehyde Byproduct I->R Spontaneous Decomposition

Caption: Direct reversal of N6-alkyladenine lesions via AlkB-mediated oxidative dealkylation.

Experimental Methodologies

To objectively evaluate the mutagenicity and repair kinetics of these lesions, we employ self-validating in vitro systems. These protocols are designed to isolate the specific variables of polymerase fidelity and enzymatic dealkylation.

Protocol 1: Steady-State Kinetic Primer Extension Assay (Mutagenicity Assessment)

Purpose: To quantify the mutagenic potential by measuring the efficiency of correct (dTTP) versus incorrect (dCTP) nucleotide incorporation opposite the lesion by a DNA polymerase. Self-Validating Control: An identical oligonucleotide containing an unmodified Adenine is run in parallel to establish the baseline fidelity of the polymerase.

  • Substrate Preparation: Anneal a 5'-fluorescently labeled primer to a synthetic DNA template containing a single, site-specific lesion (m6dA or N6-ethyl-dA) at position n.

  • Enzyme Assembly: Incubate the annealed primer-template duplex (100 nM) with a translesion polymerase (e.g., Pol η ) in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mM DTT.

  • Nucleotide Titration: Initiate the reaction by adding varying concentrations of single dNTPs (dTTP for correct pairing; dCTP for mispairing) ranging from 0.1 µM to 1 mM.

  • Quenching & Resolution: Stop the reactions at specific time points (e.g., 1, 5, 10 minutes) using a highly denaturing stop buffer (95% formamide, 20 mM EDTA). Resolve the extended primers using 20% denaturing urea-PAGE.

  • Data Analysis: Quantify the band intensities via fluorescence imaging. Calculate the initial velocity ( V0​ ) and plot against dNTP concentration to determine Vmax​ and Km​ using Michaelis-Menten kinetics.

  • Causality Metric: Calculate the misincorporation frequency ( finc​ ) as (Vmax​/Km​)incorrect​/(Vmax​/Km​)correct​ . A higher finc​ for N6-ethyl-dA proves its elevated mutagenic potential.

Protocol 2: LC-MS/MS Quantification of AlkB-Mediated Dealkylation

Purpose: To measure the differential repair kinetics of m6dA versus N6-ethyl-dA by recombinant ALKBH2. Self-Validating Control: Spiking the reaction with a heavy-isotope internal standard ( 15 N-labeled adenine) controls for extraction losses and ionization suppression during mass spectrometry.

  • Reaction Initiation: Incubate 1 µM of single-stranded oligonucleotides containing either m6dA or N6-ethyl-dA with 500 nM recombinant human ALKBH2.

  • Cofactor Addition: Ensure the reaction buffer contains the essential cofactors: 2 mM ascorbic acid, 100 µM α -ketoglutarate, and 50 µM Fe(NH₄)₂(SO₄)₂. Incubate at 37°C.

  • Time-Course Sampling: Withdraw aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the 15 N-adenine internal standard.

  • Enzymatic Digestion: Lyophilize the samples and digest the oligonucleotides down to single nucleosides using a cocktail of Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase at 37°C for 2 hours.

  • LC-MS/MS Analysis: Inject the digested nucleosides into a triple-quadrupole mass spectrometer coupled to an HPLC system. Monitor the specific transitions for m6dA (m/z 266 → 150), N6-ethyl-dA (m/z 280 → 164), and unmodified dA (m/z 252 → 136).

  • Kinetic Plotting: Plot the depletion of the alkylated nucleoside and the concurrent appearance of unmodified dA over time to calculate the catalytic efficiency ( kcat​/Km​ ) for each lesion.

References

  • A role for N6-methyladenine in DNA damage repair: Prepared as an opinion for TiBS - PMC - nih.gov:[Link]

  • N6-methyladenosine in DNA promotes genome stability - eLife - elifesciences.org:[Link]

  • QSAR and Mechanistic studies on the genotoxic compounds including environmental effects - researchgate.net:[Link]

  • N6-methyladenosine in DNA promotes genome stability - PMC - NIH - nih.gov:[Link]

Sources

Comparative

A Comparative Guide to the Repair of Ethylated Adenine Lesions by ALKBH2: N1-ethyladenine vs. N6-ethyl-2'-deoxyadenosine

For researchers and professionals in the fields of DNA repair, toxicology, and drug development, understanding the substrate specificity of DNA repair enzymes is paramount. The human AlkB homolog 2 (ALKBH2), an Fe(II)/2-...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of DNA repair, toxicology, and drug development, understanding the substrate specificity of DNA repair enzymes is paramount. The human AlkB homolog 2 (ALKBH2), an Fe(II)/2-oxoglutarate-dependent dioxygenase, plays a crucial role in maintaining genomic integrity by reversing alkylation damage. This guide provides an in-depth comparison of the repair efficiency of ALKBH2 for two distinct ethylated adenine lesions: N1-ethyl-2'-deoxyadenosine (N1-et-dA) and N6-ethyl-2'-deoxyadenosine (N6-et-dA).

Due to the limited availability of direct kinetic data for N6-ethyl-2'-deoxyadenosine repair by ALKBH2 in the current literature, this guide will utilize data for 1,N6-ethenoadenine (εA) as a structural and functional analogue. The exocyclic etheno bridge of εA presents a similar steric challenge at the N6 position to an ethyl group, offering valuable insights into ALKBH2's capacity to accommodate modifications at this position. This substitution will be clearly indicated and its implications discussed.

Introduction to ALKBH2 and Ethylated DNA Lesions

ALKBH2 is a key enzyme in the direct reversal repair pathway, which directly removes alkyl groups from damaged DNA bases, restoring them to their native state without the need for base excision and DNA synthesis.[1] The enzyme preferentially acts on double-stranded DNA (dsDNA) and utilizes a sophisticated mechanism of oxidative dealkylation.[1][2]

Ethylating agents, both environmental and endogenous, can modify DNA at various positions. N1-ethyladenine is a cytotoxic lesion that can stall DNA replication.[3] N6-alkylation of adenine, on the other hand, can interfere with Watson-Crick base pairing and has been implicated in mutagenesis.[4] The efficient repair of these lesions is therefore critical for cell survival and the prevention of mutations that can lead to cancer.

Comparative Analysis of ALKBH2 Repair Efficiency

SubstrateModification TypeALKBH2 Repair ActivityQuantitative Data (for dsDNA)Key Observations
N1-ethyladenine (N1-et-A) Mono-alkylation at N1Confirmed Substrate Data suggests repair is slightly less efficient than for N1-methyladenine.[5]ALKBH2-mediated repair results in the release of acetaldehyde.[6]
1,N6-ethenoadenine (εA) Exocyclic bridged adduct at N1, N6Confirmed Substrate Specific Activity: ~69 fmol min⁻¹ pmol enzyme⁻¹[7]Repair is more efficient in dsDNA than in ssDNA.[7] The repair efficiency is also dependent on the DNA sequence context.[8][9]

Mechanistic Insight: The ALKBH2 Repair Pathway

The repair mechanism of ALKBH2 involves the oxidative removal of the ethyl group. This process is dependent on Fe(II) as a cofactor and 2-oxoglutarate as a co-substrate.

ALKBH2_Repair_Mechanism cluster_0 ALKBH2 Catalytic Cycle DNA_lesion Ethylated Adenine (N1-et-A or N6-et-dA proxy εA) Binding Substrate Binding and Base Flipping DNA_lesion->Binding ALKBH2_Fe_2OG ALKBH2-Fe(II)-2OG Complex ALKBH2_Fe_2OG->Binding Oxidation Oxidative De-ethylation Binding->Oxidation O2 Release Product Release Oxidation->Release Release->ALKBH2_Fe_2OG Recycled Enzyme Repaired_DNA Repaired Adenine Release->Repaired_DNA Products Acetaldehyde + Succinate + CO2 Release->Products

Figure 1: Generalized mechanism of ALKBH2-mediated repair of ethylated adenine lesions.

Experimental Protocol: In Vitro ALKBH2 Repair Assay

This protocol outlines a standard method to assess the repair activity of recombinant ALKBH2 on a DNA substrate containing a specific ethylated lesion.

I. Materials and Reagents:

  • Recombinant human ALKBH2 protein

  • Oligonucleotide substrate (dsDNA) containing a site-specific N1-ethyladenine or 1,N6-ethenoadenine

  • Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 50 mM KCl, 10 mM MgCl₂

  • Cofactors: 1 mM 2-oxoglutarate (α-KG), 2 mM sodium ascorbate, 40 µM (NH₄)₂Fe(SO₄)₂·6H₂O

  • Quenching Solution: 95% formamide, 20 mM EDTA

  • Denaturing polyacrylamide gel (15-20%)

  • Urea

  • TBE buffer

  • Fluorescent label (e.g., FAM) on the 5' end of the lesion-containing strand

II. Experimental Workflow:

ALKBH2_Assay_Workflow Start Start Prepare_Reaction 1. Prepare reaction mixture: - Buffer - Cofactors - Labeled DNA substrate Start->Prepare_Reaction Add_Enzyme 2. Initiate reaction by adding recombinant ALKBH2 Prepare_Reaction->Add_Enzyme Incubate 3. Incubate at 37°C for defined time points Add_Enzyme->Incubate Quench 4. Quench reaction with formamide/EDTA solution Incubate->Quench Denature 5. Denature samples by heating at 95°C Quench->Denature PAGE 6. Separate products by denaturing PAGE Denature->PAGE Visualize 7. Visualize and quantify bands using a fluorescence imager PAGE->Visualize End End Visualize->End

Figure 2: Step-by-step workflow for an in vitro ALKBH2 repair assay.

III. Rationale for Experimental Choices:

  • Double-stranded DNA substrate: ALKBH2 shows a strong preference for dsDNA, mimicking its natural substrate in the cell.[2]

  • Cofactors: Fe(II) is the catalytic metal, 2-oxoglutarate is the co-substrate that gets decarboxylated, and ascorbate is included to maintain iron in its reduced Fe(II) state.

  • Denaturing PAGE: This allows for the separation of the repaired and unrepaired oligonucleotide strands based on size and conformation, enabling quantification of the repair efficiency.

  • Fluorescent Labeling: Provides a sensitive and quantitative method for detecting the DNA fragments.

Biological Implications and Mutagenicity

The repair of ethylated adenine lesions by ALKBH2 is critical for preventing deleterious biological outcomes.

  • N1-ethyladenine: This lesion is known to be cytotoxic as it can block DNA replication.[3] While N1-methyladenine is considered to have low mutagenicity, the larger ethyl group may have different effects.[3] Efficient repair by ALKBH2 is crucial to prevent replication fork collapse and cell death.

  • N6-ethyladenine (and εA): Modifications at the N6 position directly disrupt the Watson-Crick hydrogen bonding with thymine, leading to mispairing during DNA replication and transcription. 1,N6-ethenoadenine is highly mutagenic in mammalian cells, inducing A→T, A→G, and A→C mutations.[4] The ability of ALKBH2 to repair these adducts underscores its importance as a guardian against mutagenesis and carcinogenesis.

Conclusion

ALKBH2 is a versatile DNA repair enzyme capable of recognizing and repairing ethylated lesions at both the N1 and N6 positions of adenine. While direct kinetic comparisons for N1-ethyladenine and N6-ethyladenine are yet to be established, evidence from studies on N1-ethyladenine and the N6-adduct analogue, 1,N6-ethenoadenine, demonstrates that both are bona fide substrates for ALKBH2. This comparative guide highlights the importance of ALKBH2 in maintaining genomic stability by counteracting the cytotoxic and mutagenic effects of these common DNA adducts. Further research involving direct kinetic comparisons will provide a more nuanced understanding of ALKBH2's substrate preferences and its role in the cellular response to ethylation damage.

References

  • Zdżalik, D., Domańska, A., Prorok, P., Kosiński, K., van den Born, E., Falnes, P. Ø., Rizzo, C. J., Guengerich, F. P., & Tudek, B. (2014). Differential repair of etheno-DNA adducts by bacterial and human AlkB proteins. PLoS ONE, 9(1), e85797. [Link]

  • Chen, F., Tang, Q., & Li, D. (2016). Roles of Aag, Alkbh2, and Alkbh3 in the Repair of Carboxymethylated and Ethylated Thymidine Lesions. ACS Chemical Biology, 11(5), 1332–1338. [Link]

  • Schermerhorn, K. M., & Delaney, S. (2019). Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting 1,N6-Ethenoadenine in Strongly Positioned Nucleosome Core Particles. Biochemistry, 58(10), 1369–1378. [Link]

  • Qi, R., Bian, K., Chen, F., Tang, Q., Zhou, X., & Li, D. (2021). Sequence Dependent Repair of 1,N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules, 26(17), 5285. [Link]

  • Meza, T. J., Moen, A., Vågbø, C. B., Krokan, H. E., & Klungland, A. (2012). The DNA dioxygenase ALKBH2 protects Arabidopsis thaliana against methylation damage. Nucleic Acids Research, 40(18), 9046–9057. [Link]

  • Yi, C., & He, C. (2021). Inhibition of AlkB Nucleic Acid Demethylases: Promising New Epigenetic Targets. Accounts of Chemical Research, 54(23), 4281–4293. [Link]

  • Duncan, T., Trewick, S. C., Koivisto, P., Bates, P. A., Lindahl, T., & Sedgwick, B. (2002). Reversal of DNA alkylation damage by two human dioxygenases. Proceedings of the National Academy of Sciences, 99(26), 16660-16665. [Link]

  • D'iakova, O. V., Kladova, O. A., Gerasimova, Y. V., & Fedorova, O. S. (2022). Conformational Dynamics of Human ALKBH2 Dioxygenase in the Course of DNA Repair as Revealed by Stopped-Flow Fluorescence Spectroscopy. International Journal of Molecular Sciences, 23(15), 8683. [Link]

  • UniProt Consortium. (2023). ALKBH2 - Q9Y23N (ALKB2_HUMAN). UniProtKB. [Link]

  • Qi, R., Bian, K., Chen, F., Tang, Q., Zhou, X., & Li, D. (2021). Sequence Dependent Repair of 1,N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. [Link]

  • Chen, F., Bian, K., Tang, Q., & Li, D. (2024). 3,N4-Etheno-5-methylcytosine blocks TET1-3 oxidation but is repaired by ALKBH2, 3 and FTO. Nucleic Acids Research. [Link]

  • Meza, T. J., Moen, A., Vågbø, C. B., Krokan, H. E., & Klungland, A. (2012). Arabidopsis ALKBH2-mediated repair of methylated DNA in vitro. ResearchGate. [Link]

  • Qi, R., Bian, K., Chen, F., Tang, Q., Zhou, X., & Li, D. (2021). Stable Interstrand Cross-Links Generated from the Repair of 1,N6-Ethenoadenine in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2. Journal of the American Chemical Society, 143(34), 13686–13695. [Link]

  • Maruenda, H., Chenna, A., Liem, L. K., & Singer, B. (1998). Synthesis of 1,N6-Ethano-2'-deoxyadenosine, a Metabolic Product of 1,3-Bis(2-chloroethyl)nitrosourea, and Its Incorporation into Oligomeric DNA. The Journal of Organic Chemistry, 63(13), 4385–4389. [Link]

  • Mishina, Y., Yang, C. G., & He, C. (2005). Direct repair of the exocyclic DNA adduct 1,N6-ethenoadenine by the DNA repair AlkB proteins. Journal of the American Chemical Society, 127(42), 14594–14595. [Link]

  • Reactome. (2023). ALKBH2 binds alkylated DNA containing 1-etA. Reactome Pathway Database. [Link]

  • Maruenda, H., Chenna, A., Liem, L. K., & Singer, B. (1998). Synthesis of 1,N6-Ethano-2'-deoxyadenosine, a Metabolic Product of 1,3-Bis(2-chloroethyl)nitrosourea, and Its Incorporation into Oligomeric DNA. UPM Technical University of Madrid. [Link]

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Sources

Validation

A Researcher's Guide to Inter-Laboratory Validation of Adenosine, 2'-deoxy-N-ethyl- Quantification Methods

In the landscape of drug development and molecular toxicology, the precise and accurate quantification of DNA adducts, such as Adenosine, 2'-deoxy-N-ethyl- (N-Et-dA), is paramount. These modifications to DNA can serve as...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and molecular toxicology, the precise and accurate quantification of DNA adducts, such as Adenosine, 2'-deoxy-N-ethyl- (N-Et-dA), is paramount. These modifications to DNA can serve as critical biomarkers of exposure to genotoxic agents and are instrumental in assessing the safety and efficacy of new chemical entities. However, the reliability of data generated across different laboratories is a significant challenge. This guide provides an in-depth comparison of common analytical methods for N-Et-dA quantification and outlines a framework for their inter-laboratory validation, ensuring data consistency and integrity.

The core of any reliable analytical method lies in its validation, a process that demonstrates its suitability for its intended purpose.[1][2] For bioanalytical methods, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines.[3][4][5][6] These guidelines emphasize the evaluation of key parameters such as accuracy, precision, selectivity, sensitivity, linearity, and stability to ensure the quality and consistency of bioanalytical data.[1][3][4][7]

This guide will delve into the three most prevalent techniques for N-Et-dA quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (ELISA). We will explore the underlying principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on established validation parameters. Furthermore, we will discuss the critical process of inter-laboratory validation, often conducted as a round-robin or proficiency test, which is the ultimate assessment of a method's robustness and transferability.[8]

The Importance of Inter-Laboratory Validation

Inter-laboratory validation, also known as a collaborative study or proficiency testing, is a critical step in standardizing an analytical method.[5][8] It involves multiple laboratories analyzing the same set of blind samples to assess the method's reproducibility and the consistency of results across different sites.[3] This process is essential for establishing a method as a reliable standard for regulatory submissions and for ensuring that data from different studies can be compared with confidence.[3][5] The performance of participating laboratories is often evaluated using statistical measures like z-scores to identify any systematic biases or inconsistencies.[1]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of nucleosides due to its robustness and accessibility.[9] The method relies on the separation of the analyte of interest from other components in a complex mixture based on its physicochemical properties as it passes through a chromatographic column. The quantification is then achieved by measuring the analyte's absorbance of ultraviolet light at a specific wavelength.[10]

Causality Behind Experimental Choices

The choice of a reversed-phase column, such as a C18 column, is standard for nucleoside analysis as it effectively separates these polar molecules.[11] The mobile phase composition, typically a buffer and an organic modifier like methanol or acetonitrile, is optimized to achieve the best separation (resolution) between N-Et-dA and other endogenous nucleosides. The pH of the buffer is a critical parameter that can influence the retention time and peak shape of the analytes. Detection at 260 nm is common for nucleosides as it is the wavelength of maximum absorbance for the purine and pyrimidine rings.[10]

Experimental Protocol: HPLC-UV Quantification of N-Et-dA
  • DNA Isolation and Hydrolysis:

    • Isolate genomic DNA from the biological matrix of interest using a standard DNA extraction kit.

    • Enzymatically digest the DNA to individual nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 20 mM ammonium acetate, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.[10][12]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve of N-Et-dA with known concentrations.

    • Quantify the amount of N-Et-dA in the sample by comparing its peak area to the standard curve.

Visualizing the HPLC-UV Workflow```dot

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis DNA_Isolation DNA Isolation Enzymatic_Digestion Enzymatic Digestion DNA_Isolation->Enzymatic_Digestion HPLC_Injection HPLC Injection Enzymatic_Digestion->HPLC_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column UV_Detection UV Detection (260 nm) C18_Column->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Standard_Curve Standard Curve Comparison Peak_Integration->Standard_Curve Quantification Quantification Standard_Curve->Quantification

Caption: Workflow for N-Et-dA quantification by LC-MS/MS.

Method 3: Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a high-throughput and cost-effective method for quantifying specific molecules, including DNA adducts. These assays utilize antibodies that specifically bind to the target analyte. The amount of analyte is then determined by a colorimetric or fluorescent signal generated by an enzyme conjugated to a secondary antibody.

Causality Behind Experimental Choices

The development of a highly specific monoclonal antibody is the cornerstone of a reliable immunoassay. T[7][9]he choice between a competitive and a sandwich ELISA format depends on the nature of the analyte and the available antibodies. For small molecules like N-Et-dA, a competitive ELISA is often employed. In this format, the sample analyte competes with a labeled version of the analyte for binding to a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of analyte in the sample.

Experimental Protocol: Competitive ELISA for N-Et-dA
  • DNA Isolation and Denaturation:

    • Isolate genomic DNA as previously described.

    • Denature the DNA to single strands by heat or alkaline treatment to expose the N-Et-dA adducts for antibody binding.

  • ELISA Procedure:

    • Coat a microplate with an antibody specific for N-Et-dA.

    • Add the denatured DNA sample and a known amount of enzyme-labeled N-Et-dA to the wells.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that is converted by the enzyme to a colored or fluorescent product.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of N-Et-dA.

    • Determine the concentration of N-Et-dA in the samples by interpolating their signal on the standard curve.

Visualizing the Competitive ELISA Workflow

ELISA_Workflow cluster_sample_prep Sample Preparation cluster_elisa_procedure ELISA Procedure cluster_data_analysis Data Analysis DNA_Isolation DNA Isolation DNA_Denaturation DNA Denaturation DNA_Isolation->DNA_Denaturation Competitive_Binding Competitive Binding (Sample + Labeled Analyte) DNA_Denaturation->Competitive_Binding Antibody_Coating Antibody Coating Antibody_Coating->Competitive_Binding Washing Washing Competitive_Binding->Washing Substrate_Addition Substrate Addition Washing->Substrate_Addition Signal_Detection Signal Detection Substrate_Addition->Signal_Detection Standard_Curve Standard Curve Signal_Detection->Standard_Curve Quantification Quantification Standard_Curve->Quantification

Caption: Workflow for N-Et-dA quantification by competitive ELISA.

Comparative Performance of Quantification Methods

The choice of analytical method depends on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. The following table summarizes the key performance characteristics of each technique.

ParameterHPLC-UVLC-MS/MSImmunoassay (ELISA)
Sensitivity (LOD/LOQ) Moderate (ng/mL range)High (pg/mL to fg/mL range)[13] High (pg/mL range)
Selectivity ModerateHighHigh (antibody dependent)
Linearity GoodExcellentGood
Precision (CV%) < 15%< 15%< 20%
Accuracy (% Recovery) 85-115%85-115%80-120%
Throughput ModerateModerateHigh
Cost per Sample LowHighLow to Moderate
Confirmation of Identity Based on retention timeHigh (mass transitions)Indirect

Designing and Executing an Inter-Laboratory Validation Study

An inter-laboratory validation study for N-Et-dA quantification should be meticulously planned and executed to yield meaningful data on the method's reproducibility.

Key Steps in an Inter-Laboratory Study:
  • Protocol Development: A detailed and unambiguous analytical protocol must be developed and agreed upon by all participating laboratories.

  • Participant Recruitment: A sufficient number of competent laboratories (typically 8-10) should be recruited. 3[3]. Sample Preparation and Distribution: A set of homogeneous and stable samples, including blanks and samples spiked with known concentrations of N-Et-dA, should be prepared and distributed to the participating laboratories.

  • Data Collection and Analysis: Laboratories analyze the samples and report their results to a central coordinator. The data is then statistically analyzed to determine the within-laboratory and between-laboratory variability (repeatability and reproducibility).

  • Performance Evaluation: The performance of each laboratory is assessed, often using z-scores, and the overall performance of the method is evaluated against predefined acceptance criteria.

Example Inter-Laboratory Validation Data (Hypothetical)

The following table illustrates how data from an inter-laboratory study might be presented.

LaboratorySample 1 (5 ng/mL)Sample 2 (50 ng/mL)z-score (Sample 1)z-score (Sample 2)
Lab A 4.852.1-0.40.5
Lab B 5.348.50.6-0.8
Lab C 4.555.0-1.01.5
... ............
Mean 5.051.0
Std. Dev. 0.53.5
CV% (Reproducibility) 10.0%6.9%

Conclusion

The reliable quantification of Adenosine, 2'-deoxy-N-ethyl- is crucial for advancing our understanding of DNA damage and its implications in disease and drug development. While LC-MS/MS offers the highest sensitivity and selectivity, HPLC-UV and immunoassays provide viable alternatives with advantages in cost and throughput. The choice of method should be guided by the specific research question and available resources.

Regardless of the method chosen, a thorough single-laboratory validation followed by a comprehensive inter-laboratory validation is essential to ensure the generation of robust, reproducible, and comparable data across different studies and research sites. By adhering to established validation guidelines and best practices, the scientific community can build a solid foundation of trustworthy data to support critical decisions in research and drug development.

References

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Feasible Synthetic Routes

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Adenosine, 2'-deoxy-N-ethyl-
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